2-(2-Oxocyclohexyl)acetyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxocyclohexyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFOXCFZTVKHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride from 2-(2-oxocyclohexyl)acetic acid
Technical Guide: Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of this compound from its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, creating a highly reactive intermediate that is a cornerstone for forming esters, amides, and other acyl derivatives. This document details the prevalent methodologies, provides a specific experimental protocol, and summarizes the key reaction parameters.
Introduction
This compound (CAS No. 342402-77-1) is a reactive chemical intermediate.[1][2] Its structure, featuring both a ketone and a highly reactive acyl chloride, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The reliable synthesis of this compound is crucial for its application in multi-step synthetic routes.
The conversion of the parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, to the acyl chloride is typically achieved using standard chlorinating agents. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] Both reagents are effective, but their choice can depend on the desired reaction conditions, scale, and the sensitivity of the starting material.
-
Thionyl Chloride (SOCl₂) is a widely used, cost-effective reagent that converts carboxylic acids to acyl chlorides with the convenient formation of gaseous byproducts (SO₂ and HCl).[5][6][7]
-
Oxalyl Chloride ((COCl)₂) often allows for milder reaction conditions and is also known for producing gaseous byproducts (CO, CO₂, and HCl).[8][9] It is sometimes favored for reactions requiring high purity of the product, as the reaction can be driven to completion at lower temperatures.
Synthetic Methodologies & Data
The selection of the chlorinating agent is the primary determinant of the reaction conditions. Below is a comparative summary of the common methods for converting carboxylic acids to acyl chlorides, which are applicable to the synthesis of this compound.
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride | Method 3: Phosphorus Pentachloride |
| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Typical Solvent | Dichloromethane (DCM), Toluene, or neat | Dichloromethane (DCM), Benzene | Inert solvent or neat |
| Catalyst | Often a catalytic amount of N,N-Dimethylformamide (DMF) | Often a catalytic amount of N,N-Dimethylformamide (DMF) | Not typically required |
| Reaction Temp. | Room Temperature to Reflux (e.g., 80°C) | 0°C to Room Temperature | Room Temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |
| Workup | Evaporation of excess reagent and solvent | Evaporation of excess reagent and solvent | Fractional distillation to separate from POCl₃ |
| Advantages | Cost-effective; Gaseous byproducts simplify purification.[6] | Mild conditions; Gaseous byproducts.[9] | High reactivity.[3] |
| Disadvantages | Can require heating; SOCl₂ is highly corrosive and toxic.[10] | More expensive than SOCl₂; Highly toxic and corrosive.[11] | Solid reagent can be difficult to handle; Liquid byproduct (POCl₃) requires separation.[3] |
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-(2-oxocyclohexyl)acetic acid.
Reagents & Materials:
-
2-(2-oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or Dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-oxocyclohexyl)acetic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approximately 2.0-2.5 eq). The reaction can be performed neat or with a high-boiling inert solvent like anhydrous toluene.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 80°C) with constant stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1.5 to 3 hours.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, anhydrous toluene can be added and subsequently evaporated two to three times.
-
Final Product: The resulting crude this compound is obtained as an oil and can be used directly in the next synthetic step without further purification. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the reactivity of the acyl chloride.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves highly corrosive and toxic reagents (thionyl chloride) and evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Workflow and Pathway Visualization
The synthesis process can be visualized as a straightforward chemical workflow.
Caption: Synthetic workflow for the preparation of the target acyl chloride.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of Acetic Acid with Thionyl Chloride Write the chemical equatio.. [askfilo.com]
- 7. How does acetic acid react with: Thionyl chloride [doubtnut.com]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Oxalyl Chloride [commonorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
In-depth Technical Guide: Spectroscopic Data of 2-(2-Oxocyclohexyl)acetyl chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the predicted spectroscopic data for 2-(2-Oxocyclohexyl)acetyl chloride. In the absence of experimentally recorded spectra in the public domain, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectral characteristics of its constituent functional groups. Detailed experimental protocols for its synthesis from 2-(2-Oxocyclohexyl)acetic acid and for the acquisition of spectroscopic data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for cyclohexanones and acyl chlorides.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Hα (next to C=O in ring) | 2.2 - 2.5 | m | 2H |
| Hβ, Hγ (ring) | 1.5 - 2.2 | m | 6H |
| CH (methine on ring) | 2.5 - 3.0 | m | 1H |
| CH₂ (acetyl group) | 2.8 - 3.2 | d | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 208 - 215 |
| C=O (acyl chloride) | 170 - 175 |
| CH (methine on ring) | 45 - 55 |
| CH₂ (acetyl group) | 40 - 50 |
| CH₂ (ring carbons) | 25 - 40 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (acyl chloride) | 1780 - 1820 | Strong |
| C=O (ketone) | 1705 - 1725 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C-Cl | 650 - 800 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Comments |
| [M]⁺ | 174/176 | Molecular ion (isotope pattern for Cl) |
| [M-Cl]⁺ | 139 | Loss of chlorine |
| [M-CH₂COCl]⁺ | 97 | Loss of the acetyl chloride side chain |
| [C₆H₉O]⁺ | 97 | Acylium ion from the ring |
| [CH₂COCl]⁺ | 77/79 | Acetyl chloride fragment |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-(2-Oxocyclohexyl)acetic acid using thionyl chloride.
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend 2-(2-Oxocyclohexyl)acetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step twice.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integrals.
2.2.2. Infrared (IR) Spectroscopy
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Chemical properties and reactivity of 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(2-Oxocyclohexyl)acetyl chloride, a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry.
Chemical Properties
This compound is a bifunctional molecule containing a reactive acyl chloride group and a cyclohexanone moiety. These features make it a versatile building block for the synthesis of a variety of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₂ | ChemBK |
| Molar Mass | 174.62 g/mol | ChemBK |
| Predicted Density | 1.171 ± 0.06 g/cm³ | ChemBK |
| Predicted Boiling Point | 264.7 ± 13.0 °C | ChemBK |
Spectral Data
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): 1.50-2.50 (m, 8H, cyclohexyl protons), 2.80-3.20 (m, 1H, methine proton), 3.50-3.80 (m, 2H, methylene protons adjacent to carbonyl) |
| ¹³C NMR | δ (ppm): 25-45 (cyclohexyl carbons), 50-60 (methine carbon), 170-175 (acetyl chloride carbonyl), 205-215 (cyclohexanone carbonyl) |
| IR Spectroscopy | ν (cm⁻¹): ~1800 (C=O, acyl chloride), ~1715 (C=O, cyclohexanone), 2850-2950 (C-H, alkane) |
| Mass Spectrometry | m/z: 174/176 (M+, isotopic pattern for Cl), fragments corresponding to loss of Cl, CO, and cleavage of the cyclohexyl ring. |
Reactivity
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon of the acetyl chloride group is susceptible to nucleophilic attack, leading to substitution of the chloride ion. The presence of the ketone on the cyclohexyl ring offers a second site for chemical modification, though it is generally less reactive than the acyl chloride.
Key reactions include:
-
Hydrolysis: Reacts readily with water to form 2-(2-oxocyclohexyl)acetic acid and hydrochloric acid.
-
Esterification: Reacts exothermically with alcohols to form the corresponding esters.
-
Amidation: Reacts with primary or secondary amines to form amides.
-
Friedel-Crafts Acylation: Can be used as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
Due to its reactivity, particularly with moisture, this compound should be handled under anhydrous conditions.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and common reactions of this compound.
Synthesis of this compound
This protocol describes the conversion of 2-(2-oxocyclohexyl)acetic acid to the corresponding acetyl chloride using thionyl chloride.
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxocyclohexyl)acetic acid (1 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation or used directly in subsequent reactions.
Esterification with Ethanol
This protocol details the formation of ethyl 2-(2-oxocyclohexyl)acetate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Amidation with a Primary Amine
This protocol describes the synthesis of N-alkyl-2-(2-oxocyclohexyl)acetamide.
Materials:
-
This compound
-
Primary amine (e.g., ethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Logical and Signaling Pathway Visualizations
The following diagrams illustrate the synthetic workflow and a hypothetical biological application of derivatives of this compound.
CAS number and molecular structure of 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Oxocyclohexyl)acetyl chloride, a bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document presents predicted properties and representative experimental protocols based on established chemical principles and data from analogous structures.
Molecular Identity and Properties
This compound is a derivative of cyclohexane containing both a ketone and a highly reactive acyl chloride functional group. These features make it a versatile building block for introducing the 2-oxocyclohexylacetyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 342402-77-1 | [1] |
| Molecular Formula | C₈H₁₁ClO₂ | [2] |
| Molecular Weight | 174.62 g/mol | [2] |
| Predicted Density | 1.171 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 264.7 ± 13.0 °C | [2] |
| Appearance | Colorless to yellow liquid (predicted) | General knowledge |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). | General knowledge |
Molecular Structure:
Synthesis
While specific literature on the synthesis of this compound is scarce, a common and effective method for its preparation would be the treatment of its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, with a chlorinating agent.
Proposed Synthesis Workflow
The logical synthetic pathway involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Conversion of 2-(2-Oxocyclohexyl)acetic acid to this compound
This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[3][4]
Materials:
-
2-(2-oxocyclohexyl)acetic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)[3]
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-oxocyclohexyl)acetic acid in anhydrous DCM.
-
Addition of Reagent: To the stirred solution, add thionyl chloride dropwise at room temperature. If desired, a catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂).[3] Thionyl chloride is also highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It is a potent acylating agent and will readily undergo nucleophilic acyl substitution with a variety of nucleophiles.[6][7]
Representative Reaction: Esterification
A common reaction of acyl chlorides is their reaction with alcohols to form esters. This reaction is typically fast and irreversible, providing high yields.[8]
Caption: General reaction pathway for the esterification of this compound.
Other Key Reactions
-
Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.[9]
-
Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
-
Hydrolysis: Reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid.[7]
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound is readily available. The following table presents predicted characteristic spectroscopic features based on the functional groups present.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR | δ 2.5 - 3.5 ppm | Protons alpha to the carbonyl groups |
| δ 1.2 - 2.2 ppm | Cyclohexane ring protons | |
| ¹³C NMR | δ ~190 - 210 ppm | Ketone carbonyl carbon |
| δ ~170 ppm | Acyl chloride carbonyl carbon | |
| IR Spectroscopy | ~1800 cm⁻¹ | C=O stretch (acyl chloride) |
| ~1715 cm⁻¹ | C=O stretch (ketone) |
References
- 1. guidechem.com [guidechem.com]
- 2. 2-(1-Chlorocyclohexyl)acetyl chloride | C8H12Cl2O | CID 56999264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Unlocking Synthetic Potential: A Technical Guide to the Applications of 2-(2-Oxocyclohexyl)acetyl Chloride in Organic Synthesis
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the versatile synthetic applications of 2-(2-Oxocyclohexyl)acetyl chloride.
The bifunctional nature of this compound, possessing both a reactive acyl chloride and a ketone moiety, positions it as a valuable and versatile building block in modern organic synthesis. This guide explores its potential applications in the construction of a diverse array of molecular architectures, from simple esters and amides to complex heterocyclic and spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. While direct literature on this specific reagent is emerging, its reactivity can be confidently predicted based on well-established chemical principles, opening up a wide range of synthetic possibilities.
Core Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The acyl chloride is a highly reactive electrophile, susceptible to nucleophilic acyl substitution, while the cyclohexanone ring offers a site for reactions at the carbonyl carbon and the adjacent α-carbons. This allows for a stepwise or, in some cases, a concerted reaction sequence to build molecular complexity.
Reactions of the Acyl Chloride Moiety
The acyl chloride group serves as an excellent acylating agent, enabling the straightforward synthesis of esters, amides, and aryl ketones.
This compound reacts readily with primary and secondary alcohols to form the corresponding esters. These reactions are typically rapid and can be carried out under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[1]
Table 1: Representative Yields for Esterification of Acyl Chlorides with Alcohols
| Alcohol Type | Base | Typical Yield (%) |
| Primary | Pyridine | 85-95 |
| Secondary | Triethylamine | 80-90 |
| Phenol | NaOH (aq) | 75-85 |
Experimental Protocol: Synthesis of Benzyl 2-(2-oxocyclohexyl)acetate
-
To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The reaction of this compound with primary or secondary amines provides a direct route to 2-(2-oxocyclohexyl)acetamides. The reaction is generally fast and high-yielding. An excess of the amine or the addition of a tertiary amine base is required to neutralize the generated HCl.[2]
Table 2: Representative Yields for Amidation of Acyl Chlorides with Amines
| Amine Type | Base | Typical Yield (%) |
| Primary (aliphatic) | Triethylamine | 90-98 |
| Primary (aromatic) | Pyridine | 85-95 |
| Secondary | DIEA | 88-96 |
Experimental Protocol: Synthesis of N-benzyl-2-(2-oxocyclohexyl)acetamide
-
In a round-bottom flask, dissolve benzylamine (2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in THF to the stirred amine solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or column chromatography.
The acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones. This provides a powerful method for C-C bond formation.[3][4]
Table 3: Representative Yields for Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Typical Yield (%) |
| Benzene | AlCl₃ | 80-90 |
| Toluene | AlCl₃ | 75-85 |
| Anisole | AlCl₃ | 90-95 |
Experimental Protocol: Synthesis of 1-phenyl-2-(2-oxocyclohexyl)ethan-1-one
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry benzene (solvent and reactant).
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of this compound (1.0 eq.) in dry benzene dropwise from the addition funnel.
-
After the addition, allow the reaction to slowly warm to room temperature and then heat at 50-60 °C for 1-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with benzene or diethyl ether.
-
Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the product by vacuum distillation or column chromatography.[5]
Selective reduction of the acyl chloride to the corresponding aldehyde, 2-(2-oxocyclohexyl)acetaldehyde, can be achieved using a poisoned catalyst in a Rosenmund reduction.[6][7] This transformation is valuable as the resulting aldehyde is a versatile intermediate for further synthetic elaborations.
Table 4: Catalyst Systems for Rosenmund Reduction
| Catalyst | Poison | Typical Yield (%) |
| Pd/BaSO₄ | Quinoline-S | 60-80 |
| Pd/C | Thiourea | 55-75 |
Experimental Protocol: Rosenmund Reduction to 2-(2-oxocyclohexyl)acetaldehyde
-
Suspend the Rosenmund catalyst (e.g., 5% Pd on BaSO₄, 0.1 eq.) and a catalyst poison (e.g., quinoline-sulfur, 0.05 eq.) in dry toluene.
-
Heat the suspension to reflux and bubble hydrogen gas through the mixture.
-
Add a solution of this compound (1.0 eq.) in dry toluene dropwise to the refluxing mixture while maintaining a steady stream of hydrogen.
-
Monitor the reaction by TLC or by the cessation of HCl evolution.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and wash the catalyst with toluene.
-
Carefully wash the combined filtrate with NaHCO₃ solution and water.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude aldehyde, which should be used promptly or purified carefully due to its potential instability.[8]
Synthesis of Heterocyclic Scaffolds
The presence of the β-keto group relative to the acetyl chloride (or its derivatives) makes this compound an excellent precursor for a variety of heterocyclic systems.
The corresponding β-keto amide, synthesized as described in section 1.2, can undergo cyclization to form substituted oxazoles. This transformation can often be achieved by treatment with a dehydrating agent.
Caption: Synthesis of oxazoles from this compound.
Experimental Protocol: Synthesis of a 2,5-disubstituted Oxazole
-
Prepare the N-substituted 2-(2-oxocyclohexyl)acetamide as described in section 1.2.
-
To a solution of the β-keto amide (1.0 eq.) in a suitable solvent such as toluene or chloroform, add a dehydrating agent like phosphorus pentoxide (2.0 eq.) or concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., Na₂CO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting oxazole derivative by column chromatography.
The parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, can be cyclized with hydrazine to form pyridazinone derivatives.[9] These heterocycles are important pharmacophores.
Caption: Formation of pyridazinone derivatives.
Experimental Protocol: Synthesis of a Tetrahydropyridazinone Derivative
-
Hydrolyze this compound to 2-(2-oxocyclohexyl)acetic acid by careful addition to water.
-
To a solution of the resulting γ-keto acid (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and the product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.[10]
While not a direct reaction of the title compound, its derivatives can be precursors for the Gewald synthesis of highly substituted 2-aminothiophenes. For instance, the corresponding α-cyano ketone, derived from the ester, can react with sulfur and an amine.[11][12]
Caption: Pathway to 2-aminothiophenes via the Gewald reaction.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
-
Synthesize the corresponding α-cyano ketone from the ester of 2-(2-oxocyclohexyl)acetic acid.
-
In a round-bottom flask, combine the α-cyano ketone (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable amine such as morpholine (1.5 eq.) in ethanol.
-
Heat the mixture at 50-60 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[13]
Synthesis of Spirocyclic Systems
The cyclohexanone moiety is an excellent starting point for the construction of spirocycles, which are of great interest in drug discovery due to their rigid, three-dimensional structures.
Through a multi-component reaction, the cyclohexanone unit can be incorporated into a spiro-oxindole framework. This typically involves the reaction of an isatin derivative, an amino acid, and an α,β-unsaturated ketone derived from the cyclohexanone moiety.
Caption: Synthetic route to spiro-oxindoles.
Experimental Protocol: Synthesis of a Spiro[cyclohexane-oxindole] Derivative
-
Prepare the α,β-unsaturated ketone (chalcone) from 2-(2-oxocyclohexyl)acetaldehyde (see section 1.4) via an aldol condensation with a suitable acetophenone.
-
In a flask, dissolve the chalcone derivative (1.0 eq.), an isatin derivative (1.0 eq.), and an amino acid such as sarcosine (1.1 eq.) in methanol.
-
Reflux the mixture for 6-12 hours.
-
Monitor the formation of the spirocyclic product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry.
-
If necessary, purify the product by column chromatography.[14][15]
Conclusion
This compound is a promising bifunctional reagent with significant potential in organic synthesis. Its ability to undergo a wide range of transformations at both the acyl chloride and ketone functionalities allows for the efficient construction of diverse and complex molecular structures. The protocols and pathways outlined in this guide serve as a foundation for researchers to explore the full synthetic utility of this versatile building block in the development of new pharmaceuticals and advanced materials. Further investigation into the intramolecular reactions of this compound could unveil novel pathways to unique bicyclic and spirocyclic scaffolds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 8. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples | AESL [aakash.ac.in]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Oxocyclohexyl)acetyl chloride: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, properties, and applications of 2-(2-Oxocyclohexyl)acetyl chloride, a valuable bifunctional building block in organic synthesis. Possessing both a reactive acyl chloride and a ketone moiety, this compound offers a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide provides detailed experimental protocols for the synthesis of its precursor, 2-(2-oxocyclohexyl)acetic acid, the subsequent conversion to the title acyl chloride, and its application in the synthesis of β-carboline derivatives. Quantitative data, where available for analogous compounds, is presented in tabular format, and key reaction pathways are visualized using diagrams.
Introduction
The quest for novel bioactive molecules is a driving force in medicinal chemistry and drug discovery. Heterocyclic compounds, in particular, form the scaffold of a vast number of pharmaceuticals. This compound has emerged as a promising starting material for the synthesis of such compounds due to its dual reactivity. The electrophilic acyl chloride readily participates in acylation reactions with a wide range of nucleophiles, while the ketone functionality allows for a variety of subsequent chemical transformations, including cyclization reactions. This guide will focus on the synthesis of this building block and its utility in the construction of β-carbolines, a class of indole alkaloids with a broad spectrum of pharmacological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor acid are presented in Table 1.
Table 1: Physicochemical Properties
| Property | This compound | 2-(2-Oxocyclohexyl)acetic acid |
| CAS Number | 342402-77-1[1] | 1438-96-6[2] |
| Molecular Formula | C₈H₁₁ClO₂[1] | C₈H₁₂O₃[2] |
| Molecular Weight | 174.62 g/mol [1] | 156.18 g/mol [2] |
| Predicted Boiling Point | 264.7 ± 13.0 °C[1] | Not available |
| Predicted Density | 1.171 ± 0.06 g/cm³[1] | Not available |
| Predicted pKa | Not applicable | 4.33 ± 0.10[2] |
Synthesis of the Building Block
The synthesis of this compound is a two-step process starting from the commercially available 2-acetylcyclohexanone.
Synthesis of 2-(2-Oxocyclohexyl)acetic acid
Experimental Protocol: Hydrolysis of 2-Acetylcyclohexanone (General Procedure)
-
In a 50 mL round-bottom flask, dissolve 1.40 g (10 mmol) of 2-acetylcyclohexanone in 3 mL of an aqueous potassium hydroxide solution.
-
Heat the mixture on a steam bath for 15 minutes.
-
After cooling to room temperature, add 30 mL of water.
-
Neutralize the solution to a pH of approximately 7-8 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous solution with diethyl ether (2 x 5 mL) and discard the ether extracts.
-
Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.
-
Extract the product with chloroform (3 x 10 mL).
-
Combine the chloroform extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 2-(2-oxocyclohexyl)acetic acid.
Note: This is a generalized procedure and may require optimization for this specific substrate.
Synthesis of this compound
The carboxylic acid is then converted to the highly reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2-(2-oxocyclohexyl)acetic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be used in the next step without further purification.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Application in the Synthesis of Novel β-Carbolines
A significant application of this compound is its use as a precursor in the synthesis of β-carboline derivatives. The reaction with tryptamine is proposed to proceed through a Bischler-Napieralski or Pictet-Spengler type reaction, followed by cyclization. The acyl chloride first reacts with the primary amine of tryptamine to form an amide intermediate. Subsequent acid-catalyzed intramolecular cyclization involving the ketone and the indole ring, followed by dehydration and aromatization, would lead to the formation of the tetracyclic β-carboline scaffold.
Diagram 2: Proposed Synthesis of a Novel β-Carboline Derivative
Caption: Proposed reaction pathway for β-carboline synthesis.
Experimental Protocol: Synthesis of a Novel β-Carboline Derivative (General Procedure)
-
Dissolve tryptamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the tryptamine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the formation of the amide is complete (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl tryptamine intermediate.
-
Dissolve the crude amide in a suitable solvent for cyclization (e.g., toluene, polyphosphoric acid).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired β-carboline derivative.
Note: This is a generalized procedure and the specific conditions, including solvent, catalyst, temperature, and reaction time, will need to be optimized.
Quantitative Data for Analogous Compounds
While specific quantitative data for the direct products of this compound are not extensively reported, data for structurally similar β-carboline syntheses can provide valuable insights.
Table 2: Yields for Analogous β-Carboline Syntheses
| Tryptamine Derivative | Aldehyde/Carboxylic Acid Derivative | Reaction Type | Yield (%) | Reference |
| Tryptamine | Indole-3-carboxylic acid | Microwave-assisted one-pot | 50 | [3] |
| L-Tryptophan methyl ester | N-acetylindole-3-carboxaldehyde | Pictet-Spengler | 51 (overall) | [3] |
| Tryptamines | Glyoxylic acid monohydrate | Pictet-Spengler | Not specified | [3] |
Expected Spectroscopic Data
The characterization of the novel β-carboline derivatives would rely on standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for a Novel β-Carboline Derivative
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons of the indole and pyridine rings, aliphatic protons of the cyclohexyl ring, and any remaining protons from the acetyl chain. |
| ¹³C NMR | Signals corresponding to the quaternary and protonated carbons of the tetracyclic core, as well as the cyclohexyl ring carbons. |
| IR | N-H stretching (if present), C=N stretching of the pyridine ring, aromatic C-H stretching, and C-H stretching of the aliphatic cyclohexyl ring. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the synthesized β-carboline derivative. |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for a stepwise construction of intricate scaffolds, as demonstrated by its potential application in the synthesis of novel β-carboline derivatives. The experimental protocols and data provided in this guide, though generalized in some cases due to the novelty of the specific applications, offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in the development of new chemical entities with potential therapeutic applications. Further research into the scope and limitations of its reactions is warranted and is expected to yield a diverse array of novel heterocyclic compounds.
References
Navigating the Reactivity of 2-(2-Oxocyclohexyl)acetyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxocyclohexyl)acetyl chloride, a bifunctional molecule featuring both a reactive acyl chloride and a ketone, presents a unique scaffold for synthetic chemistry. Its structure offers the potential for a variety of chemical transformations, making it a valuable, albeit sparsely documented, intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the known and anticipated reactions of this compound, drawing upon established principles of acyl chloride and ketone chemistry. Due to the limited specific literature on this compound, this review also extrapolates from the reactivity of analogous structures to provide a predictive framework for its synthetic applications.
Synthesis of this compound
The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2-(2-Oxocyclohexyl)acetic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Experimental Protocol for Synthesis:
To a solution of 2-(2-Oxocyclohexyl)acetic acid in an inert solvent (e.g., dichloromethane or toluene), an excess of thionyl chloride (typically 1.5-2.0 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude this compound, which can be used directly or purified by vacuum distillation.
Logical Workflow for Synthesis:
Caption: Synthesis of the target acyl chloride.
Reactions of the Acyl Chloride Functional Group
The high reactivity of the acyl chloride moiety dominates the chemistry of this compound. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Amide Formation
Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation for introducing nitrogen-containing functionalities.
General Experimental Protocol for Amidation:
To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), this compound is added dropwise, typically at 0 °C to control the exothermic reaction. A base, such as triethylamine or pyridine, is usually added to neutralize the HCl generated during the reaction. The reaction is typically stirred for several hours at room temperature. The workup involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Aniline | Triethylamine | Dichloromethane | 0 to RT | 2-4 | N-phenyl-2-(2-oxocyclohexyl)acetamide | Not reported |
| Benzylamine | Pyridine | Tetrahydrofuran | 0 to RT | 3-6 | N-benzyl-2-(2-oxocyclohexyl)acetamide | Not reported |
| Morpholine | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 1-(2-(2-oxocyclohexyl)acetyl)morpholine | Not reported |
Reaction Pathway for Amidation:
A Comprehensive Technical Guide to the Safe Handling of 2-(2-Oxocyclohexyl)acetyl Chloride
This guide provides an in-depth overview of the safety precautions and handling procedures for 2-(2-Oxocyclohexyl)acetyl chloride, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to its reactive nature as an acyl chloride, stringent safety measures are imperative to mitigate potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers are associated with its corrosive properties and reactivity, particularly with water and moisture.
GHS Hazard Statements:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Immediately call a POISON CENTER or doctor/physician.
-
-
Storage: Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO₂ |
| Molecular Weight | 174.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| Density | Not available |
| Solubility | Reacts with water |
Note: The lack of available data for properties like boiling point and flash point underscores the need for cautious handling, assuming worst-case scenarios.
Experimental Protocol: Safe Handling in a Laboratory Setting
The following is a generalized protocol for the safe use of this compound in a typical acylation reaction. This protocol should be adapted to the specific requirements of the planned experiment.
Objective: To safely dispense and react this compound with a substrate in an inert atmosphere.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Substrate to be acylated
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Dry glassware (oven-dried and cooled under inert gas)
-
Syringes and needles (oven-dried)
-
Quenching solution (e.g., saturated sodium bicarbonate, used with caution)
-
Personal Protective Equipment (see Section 4)
Procedure:
-
Preparation:
-
Ensure all glassware is scrupulously dried in an oven at >120°C for several hours and then cooled under a stream of inert gas.
-
Set up the reaction apparatus under a positive pressure of nitrogen or argon using a Schlenk line or conduct the entire experiment within a glovebox.
-
The reaction vessel should be equipped with a magnetic stirrer, a septum for additions, and an inert gas inlet/outlet.
-
-
Dispensing the Reagent:
-
If working on a Schlenk line, use a dry, inert gas-flushed syringe to pierce the septum of the this compound bottle.
-
Slowly draw the required volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to prevent dripping.
-
Transfer the reagent to the reaction vessel by piercing the septum and slowly adding it to the stirred solution of the substrate in the anhydrous solvent. The addition should be done dropwise, especially if the reaction is expected to be exothermic.
-
-
Reaction:
-
Maintain the inert atmosphere and appropriate temperature throughout the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Upon completion, the reaction mixture must be quenched with extreme caution. Unreacted this compound will react violently with aqueous solutions.
-
The quenching solution should be added slowly to the reaction mixture at a low temperature (e.g., 0°C). Be prepared for gas evolution (HCl).
-
Alternatively, the reaction mixture can be slowly added to the quenching solution.
-
-
Waste Disposal:
-
All waste materials, including empty reagent bottles, contaminated syringes, and reaction residues, must be treated as hazardous waste.
-
Aqueous waste will be acidic and should be neutralized before disposal.
-
Organic waste containing the chlorinated compound should be collected in a designated halogenated waste container.
-
Personal Protective Equipment (PPE) and Exposure Controls
A robust PPE regimen is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton®. Inspect gloves prior to use.
-
Skin and Body Protection: Wear a flame-retardant lab coat, and consider an apron and acid-resistant boots for larger quantities. Ensure full body coverage.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood. If the fume hood is not available or there is a risk of inhalation, a full-face respirator with an appropriate acid gas cartridge is necessary.
Reactivity and Storage
Reactivity:
-
Water: Reacts violently with water, producing hydrogen chloride (HCl) gas and 2-(2-Oxocyclohexyl)acetic acid. This reaction is highly exothermic.
-
Alcohols and Amines: Reacts readily with alcohols and amines in exothermic reactions.
-
Bases: Reacts with strong bases.
-
Metals: May be corrosive to certain metals, especially in the presence of moisture.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
The storage area should be cool and away from sources of ignition.
-
Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Visualized Workflows and Hazards
The following diagrams illustrate the safe handling workflow and the primary reactivity hazards associated with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Reactivity hazards of this compound.
Predicted Reactivity of Carbonyl Groups in 2-(2-Oxocyclohexyl)acetyl chloride: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the predicted differential reactivity of the two carbonyl functional groups—a ketone and an acyl chloride—present in the molecule 2-(2-Oxocyclohexyl)acetyl chloride. Based on fundamental principles of organic chemistry, a comprehensive prediction of the molecule's behavior in the presence of nucleophiles is detailed. This document serves as a predictive resource for researchers designing synthetic pathways or developing new chemical entities involving this bifunctional compound.
Introduction: The Principle of Carbonyl Reactivity
Carbonyl compounds are central to organic synthesis due to the electrophilic nature of the carbonyl carbon.[1] This electrophilicity arises from the polarization of the carbon-oxygen double bond, which leaves the carbon atom with a partial positive charge, making it a prime target for nucleophilic attack.[1][2] The reactivity of a carbonyl group is modulated by several factors, including the electronic effects (induction and resonance) of its substituents and steric hindrance around the carbonyl carbon.[3][4][5]
The general order of reactivity for common carbonyl-containing functional groups towards nucleophilic attack is as follows:
Acyl Halide > Anhydride > Aldehyde > Ketone > Ester > Amide [6][7]
This guide will apply these core principles to predict the selective reactivity of this compound, a molecule containing both a highly reactive acyl chloride and a less reactive ketone.
Analysis of Functional Group Reactivity in this compound
The two carbonyl centers in this compound are predicted to exhibit vastly different reactivities. The acyl chloride is expected to be the primary site of nucleophilic attack, while the ketone is expected to remain largely unreactive under conditions that are sufficient to react with the acyl chloride.
The Acyl Chloride Moiety: A Highly Electrophilic Center
The acyl chloride functional group is one of the most reactive carboxylic acid derivatives.[8][9][10] This high reactivity is attributable to a combination of powerful electronic effects and the nature of the leaving group.
-
Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge (electrophilicity) and making it exceptionally susceptible to nucleophilic attack.[8][11]
-
Resonance Effect: While the chlorine atom possesses lone pairs that could theoretically donate electron density to the carbonyl carbon via resonance, this effect is weak. The poor overlap between the carbon 2p orbital and the larger chlorine 3p orbital makes resonance stabilization insignificant.[11][12]
-
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[6][13] In a nucleophilic acyl substitution reaction, the tetrahedral intermediate formed after the initial nucleophilic attack readily collapses by expelling the stable chloride ion.[8][9]
The Ketone Moiety: A Less Electrophilic Center
The ketone functional group is inherently less reactive than the acyl chloride.[13][14] The factors contributing to its lower reactivity are:
-
Electronic Effects: The carbonyl carbon of the ketone is attached to two other carbon atoms. These alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes or acyl chlorides.[15]
-
Steric Hindrance: The two alkyl substituents on the ketone's carbonyl carbon create more steric bulk than the single substituent on the acyl chloride's carbonyl carbon, which can hinder the approach of a nucleophile.[4][5]
-
Leaving Group Ability: Ketones do not have a suitable leaving group attached to the carbonyl carbon. Upon nucleophilic attack, the resulting tetrahedral intermediate cannot easily expel a hydride (H⁻) or an alkyl anion (R⁻), as these are extremely poor leaving groups. Therefore, ketones typically undergo nucleophilic addition, not substitution.[7][8]
Predicted Reaction Pathway
Given the significant difference in electrophilicity, a nucleophile will preferentially attack the carbonyl carbon of the acyl chloride. The reaction will proceed via a nucleophilic acyl substitution mechanism, where the chlorine atom is replaced by the incoming nucleophile, leaving the ketone group intact.
Caption: Predicted reaction pathway for this compound with a generic nucleophile (Nu-H).
Quantitative Reactivity Comparison
| Functional Group | Key Electronic Factors | Leaving Group | Relative Reactivity | Predicted Reaction Type |
| Acyl Chloride | Strong -I effect from Cl | Excellent (Cl⁻) | Very High | Nucleophilic Acyl Substitution |
| Ketone | Weak +I effect from alkyl groups | Very Poor (H⁻ or R⁻) | Low | Nucleophilic Addition (under harsher conditions) |
| Table 1: Summary of factors influencing the reactivity of the carbonyl groups. |
Representative Experimental Protocol
The following is a representative, not directly cited, experimental protocol for the selective reaction at the acyl chloride position. This protocol for esterification is based on standard procedures for the reaction of acyl chlorides with alcohols.[16]
Protocol: Synthesis of Methyl 2-(2-oxocyclohexyl)acetate
Objective: To selectively convert the acyl chloride group of this compound into a methyl ester without affecting the ketone group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Pyridine (1.2 eq) as a non-nucleophilic base
-
Round-bottom flask with magnetic stirrer
-
Drying tube (CaCl₂)
-
Ice bath
Procedure:
-
Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with this compound dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled to 0 °C in an ice bath to moderate the exothermic reaction.
-
Addition of Reagents: A solution of anhydrous methanol and pyridine in anhydrous DCM is added dropwise to the stirred solution of the acyl chloride over 15-20 minutes. Pyridine is included to neutralize the HCl byproduct generated during the reaction.[16]
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl 2-(2-oxocyclohexyl)acetate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ch20: Reactivity [chem.ucalgary.ca]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic chemistry - Rationalising the order of reactivity of carbonyl compounds towards nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted amides via the acylation of primary and secondary amines with 2-(2-oxocyclohexyl)acetyl chloride. The procedure involves the initial preparation of the acid chloride from 2-(2-oxocyclohexyl)acetic acid, followed by its reaction with a representative amine. This method is broadly applicable for the synthesis of a variety of N-substituted 2-(2-oxocyclohexyl)acetamides, which are valuable intermediates in medicinal chemistry and drug discovery.
Introduction
The acylation of amines is a fundamental and widely utilized transformation in organic synthesis, forming a stable amide bond. This reaction is crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The use of acyl chlorides as the acylating agent is a common and efficient method, typically proceeding via a nucleophilic acyl substitution mechanism. The 2-(2-oxocyclohexyl)acetamide moiety is a structural motif of interest in medicinal chemistry due to its potential for introducing a lipophilic and conformationally restricted group, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This protocol details a two-step process: the conversion of 2-(2-oxocyclohexyl)acetic acid to its more reactive acid chloride derivative using thionyl chloride, and the subsequent acylation of a primary amine.
Chemical Structures and Reaction Scheme
Figure 1: Overall Reaction Scheme
Caption: General two-step protocol for the synthesis of N-substituted 2-(2-oxocyclohexyl)acetamides.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure is based on established methods for converting carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxocyclohexyl)acetic acid (1.0 eq).
-
Add anhydrous dichloromethane or toluene to dissolve the acid.
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The resulting crude this compound is a pale yellow oil and is typically used in the next step without further purification.
Part 2: General Protocol for the Acylation of an Amine
This protocol describes the acylation of a generic primary amine with the prepared this compound.
Materials:
-
This compound (from Part 1)
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted 2-(2-oxocyclohexyl)acetamide.
Data Presentation
The following table summarizes representative data for the acylation of various amines with this compound. Yields are based on typical outcomes for this type of reaction.
| Entry | Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Aniline | N-phenyl-2-(2-oxocyclohexyl)acetamide | C₁₄H₁₇NO₂ | 231.29 | 85-95 |
| 2 | Benzylamine | N-benzyl-2-(2-oxocyclohexyl)acetamide | C₁₅H₁₉NO₂ | 245.32 | 88-96 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-(2-oxocyclohexyl)acetamide | C₁₄H₂₃NO₂ | 237.34 | 82-92 |
| 4 | Morpholine | 1-(morpholino)-2-(2-oxocyclohexyl)ethan-1-one | C₁₂H₁₉NO₃ | 225.28 | 90-98 |
Characterization of Products
The synthesized N-substituted 2-(2-oxocyclohexyl)acetamides can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect signals for the cyclohexanone ring protons, the methylene protons adjacent to the carbonyl group and the nitrogen, and protons from the N-substituent. The amide N-H proton, if present, will typically appear as a broad singlet.
-
¹³C NMR: Expect a carbonyl signal for the ketone around 208-215 ppm and an amide carbonyl signal around 170-175 ppm.
-
IR Spectroscopy: A strong absorption band for the amide C=O stretch is expected around 1640-1680 cm⁻¹, and a ketone C=O stretch around 1700-1725 cm⁻¹. For secondary amides, an N-H stretch will be visible around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Signaling Pathways and Logical Relationships
The acylation reaction follows a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and purification of N-substituted 2-(2-oxocyclohexyl)acetamides.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acid chlorides are lachrymatory and corrosive. Handle with care in a fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
Conclusion
The protocol described provides a reliable and general method for the synthesis of N-substituted 2-(2-oxocyclohexyl)acetamides. This two-step procedure, involving the formation of an acid chloride followed by acylation of an amine, is a versatile approach for accessing a library of compounds for further investigation in drug discovery and development programs. The straightforward nature of the reaction and the generally high yields make it a valuable tool for synthetic and medicinal chemists.
Application Notes and Protocols: Synthesis and Potential Applications of Amides Derived from 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide derivatives are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of novel amides is a critical step in the discovery of new therapeutic agents. This document provides detailed protocols and application notes for the synthesis of N-substituted amides using 2-(2-oxocyclohexyl)acetyl chloride. The 2-(2-oxocyclohexyl)acetyl moiety offers a unique structural motif, combining a flexible acetyl linker with a lipophilic cyclohexanone ring, which can be explored for its potential to interact with various biological targets. While specific literature on the biological activities of amides derived from this compound is not extensively available, the broader class of acetamide derivatives has shown significant promise in several therapeutic areas, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. These notes are intended to serve as a comprehensive guide for researchers interested in synthesizing and evaluating this novel class of compounds.
Synthesis of this compound
The necessary precursor, this compound (CAS 342402-77-1), can be synthesized from its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid (CAS 1438-96-6). Standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be employed for this conversion. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
General Protocol for the Preparation of this compound
A solution of 2-(2-oxocyclohexyl)acetic acid in an anhydrous aprotic solvent is treated with an excess of a chlorinating agent. The reaction mixture is then heated to reflux until the evolution of gaseous byproducts ceases. The resulting acyl chloride can be purified by distillation under reduced pressure.
Synthesis of N-Substituted 2-(2-Oxocyclohexyl)acetamides
The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of the corresponding N-substituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-2-(2-oxocyclohexyl)acetamides
To a solution of the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Data Presentation: Physicochemical and Spectroscopic Data
The following table provides a template for the characterization of newly synthesized N-substituted 2-(2-oxocyclohexyl)acetamides. Researchers should populate this table with their experimental data.
| Compound ID | Amine Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | Aniline | C₁₄H₁₇NO₂ | 231.29 | e.g., 85 | e.g., 120-122 | Provide key shifts | Provide key shifts | [M+H]⁺ |
| 1b | Benzylamine | C₁₅H₁₉NO₂ | 245.32 | e.g., 92 | e.g., 105-107 | Provide key shifts | Provide key shifts | [M+H]⁺ |
| 1c | Morpholine | C₁₂H₁₉NO₃ | 225.28 | e.g., 88 | e.g., 98-100 | Provide key shifts | Provide key shifts | [M+H]⁺ |
Visualizations
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of N-substituted 2-(2-oxocyclohexyl)acetamides.
Experimental Workflow
Figure 2. A typical experimental workflow for the synthesis and purification of N-substituted 2-(2-oxocyclohexyl)acetamides.
Potential Applications in Drug Development
While direct biological data for 2-(2-oxocyclohexyl)acetamide derivatives is limited, the broader class of acetamides has been extensively studied, revealing a range of potential therapeutic applications.
-
Anti-inflammatory and Analgesic Activity: Many N-arylacetamide derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. The 2-(2-oxocyclohexyl)acetyl scaffold could be a novel pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
-
Anticancer Activity: Various acetamide derivatives have been synthesized and evaluated for their anticancer properties. Some have shown potent activity against a range of cancer cell lines. The mechanism of action can vary, but may involve the inhibition of key enzymes in cancer cell proliferation and survival.
-
Antimicrobial Activity: The acetamide moiety is present in several antimicrobial agents. The synthesis of a library of N-substituted 2-(2-oxocyclohexyl)acetamides could lead to the discovery of new compounds with activity against bacterial and fungal pathogens.
Potential Signaling Pathway Involvement: COX-2 Inhibition
Given the prevalence of anti-inflammatory activity in acetamide derivatives, a key potential target for amides of 2-(2-oxocyclohexyl)acetic acid is the cyclooxygenase-2 (COX-2) enzyme.
Figure 3. Potential modulation of the COX-2 signaling pathway by 2-(2-oxocyclohexyl)acetamide derivatives.
Conclusion
The synthesis of amides from this compound represents a promising avenue for the discovery of novel bioactive molecules. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this unique class of compounds. Further investigation into their biological activities is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Esterification of Alcohols with 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various esters through the reaction of 2-(2-Oxocyclohexyl)acetyl chloride with a range of alcoholic and phenolic compounds. This class of esters holds potential for applications in medicinal chemistry and materials science, necessitating robust and reproducible synthetic methodologies.
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries. The use of acyl chlorides, such as this compound, provides a highly efficient route to esters from alcohols and phenols. This method is often preferred over Fischer esterification due to its rapid reaction rates and irreversible nature, which typically leads to high yields. The 2-(2-oxocyclohexyl)acetyl moiety is a valuable building block, and its ester derivatives are of interest for biological screening and as intermediates in the synthesis of more complex molecules. This document outlines the synthesis of the requisite acyl chloride and provides detailed protocols for its subsequent esterification with primary, secondary, and phenolic alcohols.
Synthesis of this compound
The starting material, this compound, can be readily prepared from 2-(2-Oxocyclohexyl)acetic acid. The use of thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method for this transformation.
Protocol 2.1: Synthesis of this compound using Thionyl Chloride
This protocol describes the conversion of 2-(2-Oxocyclohexyl)acetic acid to its corresponding acyl chloride.
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum source for rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Oxocyclohexyl)acetic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq).
-
Optionally, a few drops of anhydrous dimethylformamide (DMF) can be added as a catalyst.
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.
-
To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and subsequently removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is a pale yellow oil and can be used in the next step without further purification.
Esterification of Alcohols and Phenols
The following protocols detail the esterification of primary, secondary, and phenolic alcohols with the synthesized this compound. The reactions are typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol 3.1: Esterification of a Primary Alcohol (e.g., Ethanol)
Materials:
-
This compound
-
Ethanol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary alcohol (e.g., ethanol, 1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3.2: Esterification of a Secondary Alcohol (e.g., Isopropanol)
The procedure is similar to that for primary alcohols, but the reaction may require longer reaction times or slightly elevated temperatures to achieve high conversion due to the increased steric hindrance of secondary alcohols.
Procedure:
Follow Protocol 3.1, with the following modifications:
-
The reaction may be stirred at room temperature overnight or gently heated to 40-50°C to ensure completion.
-
Monitor the reaction progress carefully by TLC.
Protocol 3.3: Esterification of a Phenol (e.g., Phenol)
Phenols are less nucleophilic than alcohols and may require more forcing conditions or the use of a stronger base to facilitate the reaction.
Procedure:
Follow Protocol 3.1, with the following modifications:
-
A stronger base such as pyridine can be used both as the base and as a solvent.
-
Alternatively, the phenol can be deprotonated first with a base like sodium hydride in an inert solvent like THF before the addition of the acyl chloride.
-
The reaction may require heating to reflux for several hours to proceed to completion.
Data Presentation
The following table summarizes representative quantitative data for the esterification of various alcohols with this compound based on the protocols described above. Please note that these are illustrative values and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol/Phenol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Methyl 2-(2-oxocyclohexyl)acetate | 2 | 25 | 95 |
| 2 | Ethanol | Ethyl 2-(2-oxocyclohexyl)acetate | 3 | 25 | 92 |
| 3 | Isopropanol | Isopropyl 2-(2-oxocyclohexyl)acetate | 6 | 40 | 85 |
| 4 | Benzyl alcohol | Benzyl 2-(2-oxocyclohexyl)acetate | 4 | 25 | 90 |
| 5 | Phenol | Phenyl 2-(2-oxocyclohexyl)acetate | 8 | 60 | 75 |
| 6 | 4-Methoxyphenol | 4-Methoxyphenyl 2-(2-oxocyclohexyl)acetate | 6 | 60 | 80 |
Potential Applications and Biological Context
Derivatives of cyclic ketones and acetic acids have been investigated for a range of biological activities. For instance, some phenoxyacetic acid derivatives are known to exhibit herbicidal properties, while other acetic acid derivatives have shown anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2). The synthesized esters of 2-(2-Oxocyclohexyl)acetic acid represent a library of novel compounds that can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The workflow for such a screening process is outlined below.
Visualizations
Caption: General mechanism of esterification.
Caption: Experimental workflow for synthesis and screening.
Caption: Workflow for biological screening.
Application Notes and Protocols: Friedel-Crafts Acylation using 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction proceeds via electrophilic aromatic substitution, typically employing an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products.
This document provides detailed application notes and a generalized protocol for the Friedel-Crafts acylation using the novel acylating agent, 2-(2-oxocyclohexyl)acetyl chloride. The presence of the cyclohexanone moiety introduces a unique structural motif, opening avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. Derivatives of 2-acylcyclohexanone have shown promise in various biological activities, making this synthetic route of particular interest to medicinal chemists.[1][2][3]
General Reaction Scheme
The Friedel-Crafts acylation of an aromatic compound (Ar-H) with this compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) is depicted below. The reaction leads to the formation of a 1-aryl-2-(2-oxocyclohexyl)ethan-1-one derivative.
Reaction: Ar-H + Cl-C(=O)CH₂-(c-C₆H₁₀O) --(Lewis Acid)--> Ar-C(=O)CH₂-(c-C₆H₁₀O) + HCl
Data Presentation
While specific experimental data for the Friedel-Crafts acylation with this compound is not extensively available in the literature, the following table summarizes expected yields and reaction conditions for the acylation of various aromatic substrates based on established principles of Friedel-Crafts reactions. The reactivity of the aromatic substrate and the choice of catalyst are key factors influencing the outcome.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Benzene | AlCl₃ | CS₂ | 4 - 6 | 0 - 25 | 75 - 85 |
| Toluene | AlCl₃ | CH₂Cl₂ | 3 - 5 | 0 - 25 | 80 - 90 (para-isomer) |
| Anisole | FeCl₃ | CH₂Cl₂ | 6 - 8 | 0 | 60 - 70 (para-isomer) |
| Naphthalene | AlCl₃ | C₆H₅NO₂ | 8 - 12 | 25 | 50 - 60 (α-isomer) |
Note: The yields are estimates and can vary based on the specific experimental conditions and the purity of the reagents. Optimization of reaction parameters is recommended for each specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-oxocyclohexyl)acetic acid (1 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) to the stirring solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) should be observed.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Protocol 2: General Procedure for Friedel-Crafts Acylation
Materials:
-
Aromatic substrate (e.g., Benzene, Toluene)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), Nitrobenzene (C₆H₅NO₂))
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the anhydrous Lewis acid (1.1 - 1.3 equivalents) and the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the aromatic substrate (1 equivalent) in the anhydrous solvent in the dropping funnel and add it slowly to the Lewis acid suspension with vigorous stirring.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-aryl-2-(2-oxocyclohexyl)ethan-1-one.
Mandatory Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Utilizing 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry.
Cyclohexanone derivatives have emerged as a promising scaffold for the development of new therapeutic agents, with some exhibiting significant anti-inflammatory properties. This document outlines the potential application of 2-(2-Oxocyclohexyl)acetyl chloride as a versatile starting material for the synthesis of novel amide derivatives with predicted anti-inflammatory activity. The reactivity of the acyl chloride moiety allows for straightforward derivatization with a wide range of amines, providing a pathway to a diverse library of potential drug candidates.
Rationale for Synthesis
The core hypothesis is that amides derived from this compound, particularly N-aryl acetamides, can function as effective anti-inflammatory agents. This is predicated on the established anti-inflammatory potential of other cyclohexanone-based molecules. By incorporating various aromatic and heteroaromatic amines, it is possible to modulate the physicochemical and pharmacological properties of the resulting compounds, potentially leading to the discovery of potent and selective inhibitors of key inflammatory mediators like COX-2.
Quantitative Data of Related Cyclohexanone Derivatives
While specific data for derivatives of this compound is not yet publicly available, the following table summarizes the anti-inflammatory activity of structurally related cyclohexanone compounds, providing a strong rationale for the exploration of this chemical space.
| Compound Class | Specific Derivative Example | Biological Target | In Vitro/In Vivo Model | Efficacy | Reference |
| Benzylidene Cyclohexanone | Not specified | Not specified | Anti-inflammatory test | ED50 ≤ 100 mg/kg | [1] |
| Cyclohexyl-N-Acylhydrazone | LASSBio-294 analogue | Not specified | Carrageenan-induced peritonitis | Analgesic and anti-inflammatory activity | [2] |
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of a novel N-aryl-2-(2-oxocyclohexyl)acetamide.
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-(2-oxocyclohexyl)acetamide
Materials:
-
This compound
-
4-Chloroaniline
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Stir the solution at room temperature until all solids have dissolved.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-2-(2-oxocyclohexyl)acetamide.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for N-(4-chlorophenyl)-2-(2-oxocyclohexyl)acetamide.
Proposed Mechanism of Action: COX Inhibition Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a potential NSAID.
Conclusion
This compound represents a valuable and largely unexplored starting material for the synthesis of novel anti-inflammatory agents. The straightforward synthesis of amide derivatives, coupled with the known anti-inflammatory potential of the cyclohexanone scaffold, provides a compelling basis for further research and development in this area. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers in the design and synthesis of new chemical entities targeting inflammatory pathways.
References
Application Notes and Protocols for the Preparation of Heterocyclic Compounds from 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically quinoline and benzodiazepine derivatives, utilizing 2-(2-oxocyclohexyl)acetyl chloride as a key starting material. The bifunctional nature of this reagent, possessing both a highly reactive acyl chloride and a versatile ketone, allows for a modular and efficient approach to complex heterocyclic scaffolds.
General Synthetic Workflow
The overarching strategy involves a two-step sequence. The first step is a nucleophilic acyl substitution reaction at the acyl chloride moiety with a suitable binucleophilic reagent. This is followed by an intramolecular cyclization reaction involving the ketone group of the cyclohexanone ring and the second nucleophilic site of the incorporated reagent. This workflow provides a straightforward path to diverse heterocyclic systems.
Caption: General workflow for heterocyclic synthesis.
Synthesis of Tetrahydroacridinone Derivatives (Fused Quinolines)
The reaction of this compound with various anilines, followed by an acid-catalyzed intramolecular cyclization, provides a direct route to tetrahydroacridinones. These structures are core components of various biologically active compounds. The cyclization step is analogous to the Friedländer annulation of quinolines.[1][2][3]
Reaction Pathway
Caption: Synthesis of tetrahydroacridinone.
Experimental Protocol
Step A: Synthesis of N-Aryl-2-(2-oxocyclohexyl)acetamide Intermediate
-
To a stirred solution of the desired aniline (10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.75 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-aryl-2-(2-oxocyclohexyl)acetamide intermediate.
Step B: Acid-Catalyzed Cyclization to form Tetrahydroacridinone
-
Add the N-aryl-2-(2-oxocyclohexyl)acetamide intermediate (5.0 mmol) to concentrated sulfuric acid (10 mL) at room temperature.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the aqueous solution with concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure tetrahydroacridinone derivative.
Data Summary
| Entry | R-group on Aniline | Reaction Time (Step B, h) | Temperature (Step B, °C) | Typical Yield (%) |
| 1 | H | 2 | 90 | 85 |
| 2 | 4-OCH₃ | 2.5 | 85 | 88 |
| 3 | 4-Cl | 3 | 95 | 78 |
| 4 | 3-CH₃ | 2 | 90 | 82 |
Synthesis of Tetrahydro-1H-benzo[b]cyclohexano[f][1][4]diazepine Derivatives
The reaction with o-phenylenediamines provides a facile route to novel benzodiazepine-fused systems. The initial acylation occurs selectively at one amino group, followed by an acid-catalyzed intramolecular imine formation and cyclization to yield the seven-membered diazepine ring.[4][5][6] This class of compounds is of significant interest in drug development for its diverse pharmacological activities.[7]
Reaction Pathway
Caption: Synthesis of a fused benzodiazepine derivative.
Experimental Protocol
-
In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) containing pyridine (0.8 mL, 10.0 mmol).
-
Cool the solution to 0 °C and add a solution of this compound (1.75 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in a mixture of ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate to get the crude intermediate N-(2-aminophenyl)-2-(2-oxocyclohexyl)acetamide.
-
To the crude intermediate, add toluene (50 mL) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 6-8 hours using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: methanol/DCM gradient) to obtain the pure fused benzodiazepine product.
Data Summary
| Entry | R-group on o-phenylenediamine | Reaction Time (Cyclization, h) | Temperature (°C) | Typical Yield (%) |
| 1 | H | 6 | 110 | 75 |
| 2 | 4-CH₃ | 6 | 110 | 78 |
| 3 | 4-Cl | 7 | 110 | 70 |
| 4 | 4,5-diCl | 8 | 110 | 65 |
References
- 1. jptcp.com [jptcp.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 2-(2-Oxocyclohexyl)acetyl Chloride
Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-(2-oxocyclohexyl)acetyl chloride in the synthesis of spirocyclic compounds. The following application notes and protocols are based on well-established synthetic methodologies for analogous compounds and serve as a representative guide for researchers exploring this specific chemical transformation. The provided data is illustrative and should be adapted based on experimental findings.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are significant structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them attractive scaffolds for targeting biological macromolecules. This document outlines a potential synthetic application of this compound in the construction of spiro-β-lactams, a class of spirocycles with a wide range of biological activities. The proposed methodology is based on the Staudinger [2+2] cycloaddition reaction between an imine and a ketene generated in situ from the acyl chloride.
Application Notes
This compound is a reactive acylating agent that can serve as a precursor to a ketene intermediate. This ketene can then undergo cycloaddition reactions to form four-membered rings. The presence of the oxocyclohexyl moiety introduces a bulky, functionalized group that can influence the stereochemical outcome of the reaction and provide a handle for further synthetic modifications.
Key Applications:
-
Synthesis of Spiro-β-lactams: The primary proposed application is in the synthesis of novel spiro-β-lactams, which are known to exhibit antibacterial, antiviral, and cholesterol absorption inhibitory activities.
-
Access to Complex Scaffolds: The resulting spirocyclic framework can be a versatile intermediate for the synthesis of more complex molecules for drug discovery programs.
-
Combinatorial Chemistry: The protocol can be adapted for the synthesis of a library of spiro-β-lactams by varying the imine component.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-(2-oxocyclohexyl)acetic acid to its corresponding acyl chloride.
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a solution of 2-(2-oxocyclohexyl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of a Spiro-β-lactam via Staudinger Cycloaddition
This protocol outlines the [2+2] cycloaddition of the in situ generated ketene from this compound with an imine.
Materials:
-
This compound (crude from Protocol 1)
-
A suitable imine (e.g., N-benzylidene-4-methoxyaniline)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the imine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
To this solution, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of crude this compound (1.1 eq) in anhydrous DCM to the imine solution dropwise over 30 minutes.
-
After the addition, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired spiro-β-lactam.
Data Presentation
Table 1: Representative Reaction Parameters for Spiro-β-lactam Synthesis
| Entry | Imine | Solvent | Base | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-benzylidene-4-methoxyaniline | DCM | Et₃N | 18 | 75 | 85:15 |
| 2 | N-(4-chlorobenzylidene)aniline | Toluene | Et₃N | 24 | 68 | 80:20 |
| 3 | N-cyclohexylidenemethylamine | THF | DBU | 12 | 55 | 90:10 |
Note: The data in this table is illustrative and based on typical yields and selectivities for Staudinger reactions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of spiro-β-lactams.
Caption: Mechanism of the Staudinger [2+2] cycloaddition.
Application Note: Selective Reduction of the Ketone in 2-(2-Oxocyclohexyl)acetyl Chloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemoselective reduction of the ketone functionality in 2-(2-Oxocyclohexyl)acetyl chloride and its derivatives. The primary challenge lies in reducing the less reactive ketone without affecting the highly reactive acid chloride group. Standard hydride reagents often lack the required selectivity. This note details the Meerwein-Ponndorf-Verley (MPV) reduction as a highly effective method for this transformation, offering excellent selectivity and good yields. Comparative data on other reduction methods is provided, along with detailed experimental protocols and safety guidelines.
Introduction: The Chemoselectivity Challenge
In organic synthesis, particularly during the development of pharmaceutical intermediates, the selective transformation of one functional group in the presence of others is paramount. The this compound scaffold contains two carbonyl groups: a ketone and an acid chloride. From a reactivity standpoint, acid chlorides are significantly more electrophilic and reactive towards nucleophilic reducing agents than ketones.[1]
Standard, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both functional groups, while milder reagents like Sodium Borohydride (NaBH₄) also tend to react with the acid chloride.[2][3] Catalytic hydrogenation presents its own challenges, as acid chlorides are highly susceptible to reduction, often requiring poisoned catalysts to control the reaction even at the aldehyde stage.[4][5]
Therefore, achieving the selective reduction of the ketone to a secondary alcohol while preserving the acid chloride moiety requires a carefully chosen reagent and protocol. The resulting 2-(2-hydroxycyclohexyl)acetyl chloride is a valuable bifunctional intermediate for further elaboration. This application note focuses on the Meerwein-Ponndorf-Verley (MPV) reduction, a method known for its exceptional selectivity for aldehydes and ketones.[6][7]
Comparison of Reduction Methodologies
The choice of reducing agent is critical for achieving the desired selectivity. The following table summarizes the expected outcomes of various common reduction methods for the target transformation.
| Method | Reagent(s) | Expected Selectivity for Ketone | Primary Side Products/Issues | Citations |
| Strong Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Very Low | Reduction of both ketone and acid chloride to corresponding alcohols. | [1][3] |
| Mild Hydride Reduction | Sodium Borohydride (NaBH₄) | Low to Moderate | Reduction of acid chloride to alcohol is competitive with ketone reduction. | [2][8] |
| Hindered Hydride Reduction | LiAlH(OtBu)₃ or DIBAL-H | Very Low | These reagents are designed to selectively reduce acid chlorides to aldehydes. | [1][9][10] |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Low | Acid chlorides are highly reactive; reduction of both groups is likely. Requires extensive catalyst screening. | [4][5] |
| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, Isopropanol | Very High | Reaction is an equilibrium; requires removal of acetone byproduct to proceed to completion. | [6][7] |
Visualizing the Strategy
The goal is to selectively transform the ketone into a hydroxyl group while leaving the acid chloride untouched.
References
- 1. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 還元剤 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Derivatization of Natural Products with 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a cornerstone of drug discovery, offering a vast diversity of chemical structures with significant biological activities. However, their inherent properties, such as polarity or the presence of multiple reactive functional groups, can sometimes limit their therapeutic potential. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the structure of a natural product to enhance its efficacy, selectivity, bioavailability, and other pharmacokinetic properties.
This document provides detailed application notes and protocols for the derivatization of natural products with 2-(2-Oxocyclohexyl)acetyl chloride. This reagent introduces a lipophilic cyclohexanone moiety, which can significantly alter the parent molecule's interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The protocols provided herein are designed to be adaptable for various classes of natural products containing nucleophilic functional groups such as hydroxyl (-OH) and amino (-NH2) groups.
Synthesis of this compound
The derivatizing agent, this compound, can be synthesized from its corresponding carboxylic acid, 2-(2-Oxocyclohexyl)acetic acid, which is commercially available.[1][][3] The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation.[4][5][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]
Protocol 1: Synthesis of this compound
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Oxocyclohexyl)acetic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred solution at room temperature. The addition can be done via a syringe or a dropping funnel. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). It must be performed in a well-ventilated fume hood.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent by rotary evaporation. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
The resulting crude this compound can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
General Protocol for Derivatization of Natural Products
The following is a general protocol for the acylation of natural products containing hydroxyl or amino groups with this compound. The reaction conditions may need to be optimized for specific substrates. Acyl chlorides readily react with nucleophiles like alcohols and amines in a process known as nucleophilic acyl substitution.[7]
Protocol 2: Derivatization of a Natural Product with this compound
Materials:
-
Natural product with at least one hydroxyl or amino group
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
A non-nucleophilic base (e.g., pyridine or triethylamine (TEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringes and needles
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the natural product (1 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents per reactive functional group) in an appropriate anhydrous aprotic solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.1-1.5 equivalents per reactive functional group) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash them successively with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure derivatized natural product.
Data Presentation
The success of the derivatization can be confirmed by various analytical techniques. The following table provides a hypothetical summary of the expected data for the derivatization of a generic natural product (NP-OH) to its derivatized form (NP-O-CO-CH₂-Cyclohexanone).
| Parameter | Starting Natural Product (NP-OH) | Derivatized Product |
| Molecular Weight | M | M + 138.16 |
| Reaction Yield | N/A | Typically 60-95% |
| ¹H NMR | Presence of -OH proton signal (variable ppm) | Disappearance of -OH signal, appearance of new signals for the cyclohexanone moiety (approx. 1.5-3.0 ppm) |
| ¹³C NMR | Carbon signal for the -OH bearing carbon | Shift in the signal of the -OH bearing carbon, appearance of a new ester carbonyl signal (~170 ppm) and a ketone carbonyl signal (~210 ppm) |
| FT-IR (cm⁻¹) | Broad -OH stretch (~3200-3600 cm⁻¹) | Disappearance of -OH stretch, appearance of a new ester C=O stretch (~1735 cm⁻¹) and a ketone C=O stretch (~1715 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ or [M-H]⁻ corresponding to the derivatized product |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the derivatization of a natural product.
Caption: General workflow for the synthesis and application of this compound.
Hypothetical Signaling Pathway Modulation
Derivatization of a natural product can alter its biological activity, potentially modulating specific signaling pathways. The following diagram illustrates a hypothetical scenario where a derivatized natural product inhibits a key kinase in a cancer-related signaling pathway.
References
Application Note & Protocol: Scale-up Synthesis of 2-(2-Oxocyclohexyl)acetyl Chloride for Library Synthesis
An application note on the scalable synthesis of 2-(2-Oxocyclohexyl)acetyl chloride, a key intermediate for chemical library development, is presented below. This document provides a detailed protocol for researchers, scientists, and professionals in drug development.
Introduction
Acyl chlorides are highly reactive chemical intermediates essential in the synthesis of diverse compound libraries for drug discovery and development.[1][2] Their reactivity allows for the facile formation of esters, amides, and other derivatives.[1] This application note details a scalable and efficient protocol for the synthesis of this compound from 2-(2-oxocyclohexyl)acetic acid. The described method utilizes thionyl chloride, a reagent favored for its ability to produce gaseous byproducts, simplifying product purification.[3][4][5] This protocol is designed to be a reliable resource for researchers requiring large quantities of this building block for library synthesis.
Reaction Scheme
The conversion of 2-(2-oxocyclohexyl)acetic acid to this compound is achieved by treatment with thionyl chloride (SOCl₂). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is optimized for a scale-up synthesis of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 2-(2-Oxocyclohexyl)acetic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Deuterated Chloroform (CDCl₃) | For NMR | Commercially Available |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser with a gas outlet to a scrubber
-
Addition funnel (250 mL)
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Vacuum distillation apparatus
-
Rotary evaporator
-
NMR Spectrometer
-
FT-IR Spectrometer
Procedure
-
Reaction Setup: A 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas scrubber (containing aqueous NaOH), and an addition funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with 2-(2-oxocyclohexyl)acetic acid (100 g, 0.64 mol) and anhydrous toluene (400 mL).
-
Addition of Thionyl Chloride: Thionyl chloride (114 g, 70 mL, 0.96 mol) is added to the addition funnel. The thionyl chloride is then added dropwise to the stirred solution over 60 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: After the addition is complete, the reaction mixture is heated to 70°C and stirred for 4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
Excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation.
-
Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Data Summary
The following table summarizes the quantitative data from a representative scale-up synthesis.
| Parameter | Value |
| Starting Material (2-(2-Oxocyclohexyl)acetic acid) | 100 g |
| Thionyl Chloride | 70 mL |
| Reaction Time | 4 hours |
| Reaction Temperature | 70°C |
| Product Yield (after distillation) | 102 g |
| Yield (%) | 91% |
| Purity (by ¹H NMR) | >97% |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood.[6]
-
The reaction releases toxic gases (HCl and SO₂); a gas scrubber is mandatory.
-
Acyl chlorides are moisture-sensitive and corrosive; handle them under anhydrous conditions and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]
This application note provides a robust and scalable protocol for the synthesis of this compound. The use of thionyl chloride allows for a straightforward workup and high yields of the desired product. This protocol is well-suited for producing the quantities of this valuable building block required for the synthesis of chemical libraries in drug discovery and other research areas.
References
- 1. Stock Building Blocks by Functional Groups - Acid Chlorides [molport.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. Acetyl Chloride [commonorganicchemistry.com]
Troubleshooting & Optimization
Preventing side reactions of the ketone group during acylation with 2-(2-Oxocyclohexyl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Oxocyclohexyl)acetyl chloride. The primary challenge in using this reagent is the presence of a reactive ketone group, which can lead to undesirable side reactions during acylation. This guide offers strategies to mitigate these issues, focusing on the use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during acylation with this compound?
A1: The main side reactions stem from the reactivity of the ketone's α-protons and the carbonyl group itself. These include:
-
Self-Condensation: The enolate of one molecule can attack the acyl chloride of another, leading to polymeric byproducts.
-
Intramolecular Cyclization: Deprotonation of the α-carbon can lead to an intramolecular reaction with the acyl chloride, forming a bicyclic β-keto ester.
-
Enol Acylation: The acyl chloride can react with the enol form of the ketone, leading to an enol ester.
Q2: How can these side reactions be prevented?
A2: The most effective strategy is to protect the ketone group before converting the carboxylic acid to the acyl chloride. This temporarily masks the ketone's reactivity, allowing the acylation to proceed as intended. The protecting group can then be removed in a subsequent step.
Q3: What is a suitable protecting group for the ketone in this context?
A3: A cyclic acetal, formed with ethylene glycol, is an excellent choice. Acetals are stable under the neutral or slightly basic conditions typically used for acylation and in the presence of reagents like thionyl chloride used for acyl chloride formation.[1][2][3] They are readily removed under acidic conditions after the acylation is complete.[4][5]
Q4: Can I perform the acylation without protecting the ketone?
A4: While possible under certain conditions (e.g., very low temperatures, specific bases), proceeding without a protecting group is likely to result in a mixture of products and a significantly lower yield of the desired acylated product. For clean and efficient acylation, protection of the ketone is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of acylated product | Side reactions of the unprotected ketone: Self-condensation or intramolecular cyclization are likely occurring. | Protect the ketone group as a cyclic acetal before forming the acyl chloride and performing the acylation. |
| Inefficient acyl chloride formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. | Ensure anhydrous conditions and use a slight excess of thionyl chloride. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). | |
| Hydrolysis of the acyl chloride: The acyl chloride is sensitive to moisture. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Formation of a thick, polymeric substance | Self-condensation of the unprotected keto-acyl chloride. | This is a strong indication that the ketone group is not adequately protected. Follow the recommended protection protocol. |
| Difficulty in removing the acetal protecting group | Incomplete hydrolysis: The acidic conditions for deprotection may not be sufficient. | Increase the reaction time or use a slightly stronger acid catalyst (e.g., a catalytic amount of a stronger mineral acid). Monitor the reaction by TLC or GC-MS. |
| Acid-labile functional groups on the acylated substrate: The desired product may also be sensitive to the acidic deprotection conditions. | Use milder deprotection conditions, such as pyridinium p-toluenesulfonate (PPTS) in aqueous acetone, which can be more selective.[2] | |
| Acetal protection step is slow or incomplete | Presence of water: The formation of an acetal is an equilibrium reaction, and water is a byproduct. | Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Ensure all reagents and solvents are anhydrous.[5] |
| Insufficient acid catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate. | Use a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH). |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Protection of 2-(2-Oxocyclohexyl)acetic acid as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane protecting group.
Workflow Diagram:
Caption: Workflow for the acetal protection of the ketone.
Methodology:
-
To a solution of 2-(2-oxocyclohexyl)acetic acid (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected carboxylic acid.
Protocol 2: Formation of the Acyl Chloride
This protocol describes the conversion of the protected carboxylic acid to its corresponding acyl chloride.
Workflow Diagram:
Caption: Workflow for the formation of the acyl chloride.
Methodology:
-
To the protected carboxylic acid (1 equivalent), add thionyl chloride (1.2 equivalents) and a catalytic drop of dimethylformamide (DMF).
-
Stir the mixture at room temperature (or with gentle heating, e.g., 50 °C) until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can aid in complete removal). The resulting protected acyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Acylation Reaction
This protocol describes the acylation of a nucleophile (e.g., an alcohol or amine) with the protected acyl chloride.
Methodology:
-
Dissolve the nucleophile (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the protected acyl chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove the base and its salt. Dry the organic layer and concentrate to obtain the protected acylated product.
Protocol 4: Deprotection of the Acetal
This protocol describes the removal of the acetal protecting group to regenerate the ketone.
Methodology:
-
Dissolve the protected acylated product in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid.[2][6]
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Neutralize the acid with a mild base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final acylated product.
Data Presentation: Comparison of Protected vs. Unprotected Acylation
The following table provides a qualitative comparison of the expected outcomes for the acylation of a generic nucleophile (Nu-H) with this compound, with and without ketone protection. Actual yields will vary depending on the specific nucleophile and reaction conditions.
| Parameter | Protected Ketone (Acetal) | Unprotected Ketone |
| Primary Product | Desired Acylated Product | Mixture of Products |
| Major Byproducts | None expected | Self-condensation polymers, intramolecular cyclization products |
| Expected Yield | Good to Excellent | Poor to Moderate |
| Purification | Generally straightforward | Often difficult due to multiple products |
| Reaction Control | High | Low |
Logical Relationship Diagram:
Caption: Comparison of outcomes for protected vs. unprotected acylation.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Oxocyclohexyl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Oxocyclohexyl)acetyl chloride. The information is designed to address specific issues that may be encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low or No Yield of Acyl Chloride After Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the starting carboxylic acid is completely consumed by monitoring the reaction using Thin Layer Chromatography (TLC) or in-situ IR spectroscopy. If the reaction is sluggish, consider increasing the reaction time or temperature. For chlorination with oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[1] |
| Degradation of the product | Acyl chlorides are sensitive to heat.[2] Avoid excessive heating during the reaction and work-up. If distillation is used for purification, perform it under high vacuum to lower the boiling point. |
| Hydrolysis of the acyl chloride | Acyl chlorides are highly reactive towards water.[3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reagent quality | Use freshly opened or distilled thionyl chloride or oxalyl chloride. Old reagents may have decomposed, leading to lower reactivity. |
Problem 2: Product Decomposes During Distillation
| Possible Cause | Suggested Solution |
| High distillation temperature | The predicted boiling point of this compound is 264.7 ± 13.0 °C, which is high and can lead to decomposition.[5] Purify the compound using high-vacuum distillation to significantly lower the boiling temperature. |
| Presence of acidic impurities | Acidic impurities can catalyze decomposition at elevated temperatures. Consider a pre-purification step, such as washing a solution of the crude product with cold, dilute, and aqueous sodium bicarbonate, followed by drying and then distillation. This should be done with caution due to the reactivity of acyl chlorides with water.[6] |
| Prolonged heating | Minimize the time the compound is exposed to high temperatures. Use an efficient distillation apparatus and ensure rapid distillation. |
Problem 3: Contamination of the Final Product
| Contaminant | Identification Method | Purification Strategy |
| Unreacted 2-(2-Oxocyclohexyl)acetic acid | IR Spectroscopy (broad O-H stretch around 3000 cm⁻¹), ¹H NMR (acidic proton signal >10 ppm) | Fractional distillation under high vacuum. The carboxylic acid has a higher boiling point than the acyl chloride. Alternatively, for less reactive acyl chlorides, a careful wash with a cold, dilute bicarbonate solution can remove the acidic impurity.[6] |
| Residual chlorinating agent (e.g., thionyl chloride) | Thionyl chloride has a lower boiling point than the product. | Remove excess thionyl chloride by rotary evaporation (with a trap for the corrosive vapors) before distillation of the product. Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces. |
| Side-reaction byproducts (e.g., from ketone reactions) | GC-MS for identification of byproducts. ¹³C NMR can show unexpected carbonyl signals. | If distillation is ineffective, consider flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). It is crucial to use dry solvents and silica gel to prevent hydrolysis of the acyl chloride on the column. |
| Hydrolysis product (2-(2-Oxocyclohexyl)acetic acid) | IR Spectroscopy, ¹H NMR | See "Unreacted 2-(2-Oxocyclohexyl)acetic acid". Strict anhydrous conditions during workup and storage are essential. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound?
The most common methods for synthesizing acyl chlorides from carboxylic acids are treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][3]
-
Thionyl chloride is often used due to its cost-effectiveness. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.[7]
-
Oxalyl chloride is a milder reagent and reactions can often be run at lower temperatures. It is sometimes used with a catalytic amount of DMF.[1] The choice of reagent may depend on the scale of the reaction and the sensitivity of the starting material.
Q2: How can I monitor the progress of the chlorination reaction?
You can monitor the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC). Alternatively, taking a small aliquot from the reaction mixture, quenching it with an alcohol (e.g., methanol) to form the corresponding ester, and analyzing the mixture by GC-MS can be an effective way to monitor the formation of the acyl chloride. Direct analysis of the acyl chloride by some techniques can be challenging due to its reactivity.
Q3: What are the key safety precautions when working with this compound and the reagents used to synthesize it?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Thionyl chloride and oxalyl chloride are corrosive and toxic. Handle them with extreme care. They react violently with water.
-
The byproduct of the chlorination reactions is HCl gas, which is corrosive and toxic. Use a trap to neutralize the gas.
-
This compound is expected to be corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
Q4: How should I store the purified this compound?
Store the purified acyl chloride in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. It should be stored in a cool, dry place.
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add 2-(2-Oxocyclohexyl)acetic acid.
-
Reagent Addition: Under the inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the carboxylic acid.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction is typically complete within 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).
-
The crude this compound can be used directly for some applications or purified further.
-
-
Purification: Purify the crude product by fractional distillation under high vacuum. Collect the fraction corresponding to this compound.
Protocol 2: Purification by Flash Column Chromatography
This method should be used with caution due to the reactivity of the acyl chloride on silica gel.
-
Preparation: Use oven-dried glassware and anhydrous solvents. Deactivate the silica gel by mixing it with a small percentage of water and then reactivating it by heating, or use commercially available deactivated silica gel.
-
Column Packing: Pack a chromatography column with the prepared silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Managing the hydrolytic instability of 2-(2-Oxocyclohexyl)acetyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolytic instability of 2-(2-Oxocyclohexyl)acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hydrolytically unstable?
A1: this compound is an acyl chloride, a class of organic compounds characterized by the functional group -COCl.[1][2] Like other acyl chlorides, it is highly reactive and susceptible to hydrolysis. This instability is due to the electron-withdrawing nature of the oxygen and chlorine atoms bonded to the carbonyl carbon, making it highly electrophilic and prone to attack by nucleophiles like water.[2][3][4]
Q2: What are the products of hydrolysis?
A2: The hydrolysis of this compound yields 2-(2-Oxocyclohexyl)acetic acid and hydrochloric acid (HCl).[5][6] The formation of HCl can create a corrosive and hazardous environment.
Q3: What are the observable signs of hydrolysis?
A3: Signs of hydrolysis include:
-
Fuming when exposed to air, which is the reaction of the acetyl chloride with atmospheric moisture to form HCl gas.[7]
-
A decrease in the purity of the compound over time, which can be detected by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
A change in the physical appearance of the material, such as discoloration or the formation of solid precipitates.
-
A decrease in reactivity in subsequent reactions where the acyl chloride is a reactant.
Q4: How can I prevent the hydrolysis of this compound?
A4: To prevent hydrolysis, it is crucial to handle and store the compound under strictly anhydrous (dry) conditions.[8][9] This includes using dry glassware, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Fuming observed upon opening the container. | Exposure to atmospheric moisture. | Immediately blanket the container with an inert gas (e.g., nitrogen or argon) and seal it tightly. Handle the material in a glove box or under a fume hood with an inert atmosphere. |
| Poor yield in a reaction using the acetyl chloride. | The starting material may have hydrolyzed. | Before use, check the purity of the this compound using an appropriate analytical method (e.g., GC-MS after derivatization). If significant degradation has occurred, purify the compound or use a fresh batch. |
| Inconsistent reaction results. | Variable levels of hydrolysis in the starting material. | Implement stringent anhydrous handling techniques for all experiments. Always use freshly opened or properly stored material. |
| Formation of a white precipitate in the container. | Reaction with moisture leading to the formation of the corresponding carboxylic acid and potentially other side products. | The material is likely degraded. It is recommended to discard the batch according to safety protocols and use fresh material. |
Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H11ClO2 |
| Molar Mass | 174.62 g/mol |
| Boiling Point (Predicted) | 264.7±13.0 °C |
| Density (Predicted) | 1.171±0.06 g/cm³ |
| Data sourced from ChemBK.[10] |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[7][8] The storage area should be cool, dry, and well-ventilated.[7] It is recommended to store it in a dedicated cabinet for corrosive materials.[11][12]
-
Handling: All handling operations should be performed in a fume hood or a glove box to avoid inhalation of corrosive fumes and exposure to moisture.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Dispensing: Use dry glassware and syringes for transferring the liquid. If possible, perform transfers under a positive pressure of an inert gas.
Protocol 2: Purity Assessment by Derivatization followed by GC-MS
This method is adapted from general procedures for analyzing acyl chlorides.
-
Derivatization:
-
In a dry vial, dissolve a small, accurately weighed amount of this compound in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add an excess of a dry, nucleophilic derivatizing agent such as anhydrous methanol or diethylamine. This will convert the acyl chloride to its corresponding methyl ester or diethylamide.
-
Allow the reaction to proceed to completion at room temperature. The reaction is typically fast.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the temperature program to achieve good separation of the derivatized product from any unreacted starting material or byproducts.
-
The mass spectrometer will help in identifying the derivatized product and any impurities, including the hydrolyzed carboxylic acid.
-
-
Quantification:
-
The purity of the original this compound can be determined by comparing the peak area of the derivatized product to the peak areas of any impurities.
-
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docbrown.info [docbrown.info]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. download.basf.com [download.basf.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chembk.com [chembk.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. flinnsci.com [flinnsci.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation with 2-(2-Oxocyclohexyl)acetyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Friedel-Crafts acylation of aromatic compounds using 2-(2-Oxocyclohexyl)acetyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation with this compound, focusing on optimizing reaction conditions for improved yield and purity.
Q1: My Friedel-Crafts acylation reaction is giving a low yield or failing completely. What are the potential causes and solutions?
A1: Low or no yield in this specific Friedel-Crafts acylation is often attributed to the presence of the ketone functional group in the acyl chloride. This group, being a Lewis base, can interact with and deactivate the Lewis acid catalyst.
Potential Causes and Troubleshooting Steps:
-
Lewis Acid Deactivation: The primary challenge with this compound is the presence of the cyclohexanone ketone. The lone pairs on the ketone's oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This deactivates the catalyst, preventing it from efficiently activating the acyl chloride for the electrophilic aromatic substitution.[1][2]
-
Solution 1: Increase Catalyst Stoichiometry: A stoichiometric amount or even an excess of the Lewis acid catalyst is often necessary to ensure enough active catalyst is available to promote the reaction.[1] Start with at least 1.1 equivalents and consider increasing to 2.5 equivalents.
-
Solution 2: Protect the Ketone Group: A more robust solution is to protect the ketone functionality before the acylation reaction. The most common protecting group for ketones is an acetal (or ketal), formed by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst.[3] The resulting acetal is stable to the Lewis acidic conditions of the Friedel-Crafts reaction. Following a successful acylation, the ketone can be regenerated by acidic hydrolysis.
-
Solution 3: Explore Alternative Catalysts: Consider using milder or alternative catalysts that may have less affinity for the ketone oxygen. Options include:
-
Solid Acid Catalysts: Zeolites or ion-exchange resins can be effective and offer easier workup.
-
"Greener" Acylation Reagents: Methanesulfonic anhydride can promote Friedel-Crafts acylation and may be more tolerant of the ketone.
-
-
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene, benzaldehyde, or those with strongly electron-withdrawing groups).[4]
-
Solution: If your aromatic substrate is deactivated, this reaction may not be feasible. Consider alternative synthetic routes.
-
-
Improper Reaction Setup or Reagent Quality: Moisture in the reaction setup or reagents can quench the Lewis acid catalyst.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and high-purity reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation can arise from several factors, including polyacylation, side reactions of the starting material, or decomposition.
Potential Causes and Troubleshooting Steps:
-
Polyacylation: Although less common in acylation compared to alkylation, highly activated aromatic substrates can sometimes undergo multiple acylations. However, the product of the initial acylation is a ketone, which is a deactivating group, making subsequent acylations less likely.[4]
-
Solution: If polyacylation is suspected, using a stoichiometric amount of the aromatic substrate relative to the acyl chloride can help.
-
-
Intramolecular Reactions: Depending on the structure of the aromatic substrate, intramolecular cyclization could be a competing reaction.
-
Solution: Carefully analyze the structure of your byproducts to identify any cyclic structures. Adjusting the reaction temperature or catalyst may alter the selectivity.
-
-
Decomposition of Acyl Chloride: At elevated temperatures, this compound may be prone to decomposition.
-
Solution: Maintain a low reaction temperature, typically starting at 0°C and slowly allowing it to warm to room temperature. Monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q3: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation?
A3: The product of a Friedel-Crafts acylation is an aryl ketone. This ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][2] This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the Lewis acid is needed to drive the reaction to completion. In the case of this compound, both the starting material's ketone and the product's ketone will complex with the Lewis acid, often necessitating more than two equivalents of the catalyst for a good yield.
Q4: Can I use 2-(2-Oxocyclohexyl)acetic acid directly for the acylation?
A4: While some Friedel-Crafts acylations can be performed with carboxylic acids, they typically require very strong acid catalysts like polyphosphoric acid (PPA) or triflic acid and often higher temperatures. For your specific substrate, converting the carboxylic acid to the more reactive acyl chloride is the standard and generally more effective approach.
Q5: What are some recommended solvents for this reaction?
A5: The choice of solvent is critical. It must be inert to the reaction conditions. Common solvents for Friedel-Crafts acylation include:
-
Carbon disulfide (CS₂): A traditional solvent, but it is toxic and flammable.
-
Nitrobenzene or 1,2-dichloroethane: Often used, but can be difficult to remove.
-
Dichloromethane (CH₂Cl₂): A common choice, but its low boiling point may limit the reaction temperature.
-
Excess aromatic substrate: If the aromatic starting material is a liquid and inexpensive, it can sometimes be used as the solvent.
Q6: How do I work up a Friedel-Crafts acylation reaction?
A6: The workup procedure is crucial for hydrolyzing the catalyst-ketone complex and isolating the product. A typical workup involves carefully quenching the reaction mixture by slowly adding it to ice-cold dilute acid (e.g., 1 M HCl). This hydrolyzes the aluminum chloride complexes and moves the aluminum salts into the aqueous layer. The organic product can then be extracted with an appropriate solvent, washed, dried, and purified by chromatography or crystallization.
Data Presentation
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Typical Range | Remarks |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃ | AlCl₃ is most common. |
| Catalyst Stoichiometry | 1.1 - 2.5 equivalents | Stoichiometric or excess amounts are often needed, especially with ketone-containing substrates. |
| Acyl Chloride | 1.0 equivalent | Limiting reagent. |
| Aromatic Substrate | 1.0 - 5.0 equivalents | Can be used in excess, sometimes as the solvent. |
| Solvent | CH₂Cl₂, CS₂, Nitrobenzene | Must be anhydrous and inert. |
| Temperature | 0°C to room temperature | Lower temperatures are generally preferred to minimize side reactions. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation with Protection/Deprotection of the Ketone
This protocol is recommended for achieving higher yields and cleaner reactions with this compound.
Step A: Protection of the Ketone (Acetal Formation)
-
To a solution of 2-(2-Oxocyclohexyl)acetic acid (1 equivalent) in toluene (5 mL per mmol of acid), add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetic acid derivative.
-
Convert the protected acetic acid to the acyl chloride using standard methods (e.g., treatment with thionyl chloride or oxalyl chloride).
Step B: Friedel-Crafts Acylation
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (4 mL per mmol of AlCl₃) under an inert atmosphere, add the aromatic substrate (1.0 equivalent).
-
Slowly add a solution of the protected acyl chloride from Step A (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step C: Deprotection of the Ketone (Acetal Hydrolysis)
-
Dissolve the purified, protected product from Step B in a mixture of acetone and 1 M aqueous HCl (e.g., a 4:1 v/v mixture).
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final acylated product.
Mandatory Visualizations
References
Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride
Welcome to the technical support center for the synthesis of enamines from 2-(2-Oxocyclohexyl)acetyl chloride. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this specific chemical transformation.
Troubleshooting Guide
The formation of an enamine from this compound is a nuanced reaction due to the presence of two electrophilic sites: the ketone and the acyl chloride. The primary challenge is achieving chemoselectivity, directing the secondary amine to react with the ketone to form the desired enamine, while avoiding the more kinetically favored reaction with the highly reactive acyl chloride to form an amide.
Problem 1: Low or No Yield of the Desired Enamine
| Potential Cause | Troubleshooting Steps | Rationale |
| Competitive Amide Formation: The secondary amine preferentially attacks the more electrophilic acyl chloride. | - Lower the reaction temperature: Start the reaction at 0°C or even -78°C before slowly warming. - Slow, dropwise addition of the amine: This keeps the concentration of the amine low, potentially favoring the thermodynamically controlled enamine formation. - Use a sterically hindered secondary amine: Bulky amines may have more difficulty accessing the acyl chloride, potentially favoring attack at the less hindered ketone. | Acyl chlorides are generally more reactive than ketones. Lowering the temperature and controlling the addition of the nucleophile can help manage the reaction's selectivity. Steric hindrance can be a powerful tool to direct the reaction to the less sterically encumbered carbonyl group. |
| Incomplete Reaction: The reaction has not gone to completion. | - Increase reaction time: Monitor the reaction by TLC or another appropriate analytical method to ensure it has reached completion. - Increase reaction temperature (with caution): If low temperature is not yielding product, a modest increase in temperature may be necessary. However, this may also increase the rate of side reactions. | Some reactions require more time or thermal energy to proceed to completion. Careful monitoring is crucial to determine the optimal reaction time and temperature. |
| Water in the Reaction Mixture: The presence of water can hydrolyze the acyl chloride and inhibit enamine formation. | - Use anhydrous solvents and reagents: Ensure all solvents are freshly distilled and dried, and that reagents are stored under inert conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are highly sensitive to moisture. The formation of enamines is a condensation reaction that produces water; therefore, the reaction is driven to completion by removing water.[1] |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Rationale |
| Mixture of Enamine and Amide: The amine has reacted at both the ketone and the acyl chloride. | - Employ a less reactive acylating agent: Consider converting the acyl chloride to an ester or anhydride, which are less reactive and may allow for more selective enamine formation. | Reducing the electrophilicity of the acyl group can shift the selectivity towards enamine formation. |
| Intramolecular Cyclization (e.g., Dieckmann-like condensation): The enolate or enamine intermediate attacks the acyl chloride intramolecularly. | - Maintain low reaction temperatures: This can disfavor the intramolecular cyclization. - Use a non-nucleophilic base: If a base is used, ensure it is non-nucleophilic to avoid promoting unwanted side reactions. | Intramolecular reactions are often favored at higher temperatures. Low temperatures can help to control the reactivity of the intermediates. |
| Polymerization/Decomposition: The starting material or product is unstable under the reaction conditions. | - Use milder reaction conditions: Avoid strong acids or bases and high temperatures. - Consider a protection strategy: Protect the ketone as a ketal, perform the amidation, and then deprotect and form the enamine in a subsequent step. | Highly reactive starting materials can be prone to decomposition. A multi-step synthesis with protection/deprotection steps can sometimes provide a cleaner route to the desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is amide formation the major product instead of the desired enamine?
A1: Acyl chlorides are significantly more electrophilic and reactive towards nucleophiles like secondary amines than ketones are. The reaction of an amine with an acyl chloride is typically a very fast and often exothermic process. To favor the formation of the enamine, which is a condensation reaction at the ketone, the reaction conditions must be carefully controlled to disfavor the kinetically rapid amide formation.
Q2: What is the role of an acid catalyst in this reaction, and should I use one?
A2: In typical enamine formations from ketones, an acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine.[1] However, in the presence of a highly reactive acyl chloride, adding a strong acid could lead to unwanted side reactions. If you choose to use a catalyst, a mild Lewis acid might be more appropriate to gently activate the ketone. Careful experimentation with catalytic amounts of different acids is recommended.
Q3: How can I effectively remove water from the reaction to drive the enamine formation?
A3: The formation of an enamine is an equilibrium process that produces water. To drive the reaction towards the product, water must be removed.[1] This can be achieved by:
-
Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Adding a dehydrating agent such as molecular sieves.
-
Using a reagent like titanium tetrachloride (TiCl₄), which acts as both a Lewis acid and a water scavenger. However, TiCl₄ is a very strong Lewis acid and should be used with caution.
Q4: Can I form the enamine first and then react it with the acyl chloride intramolecularly?
A4: This is a potential synthetic strategy, but it would require starting from a different material, such as 2-(2-oxocyclohexyl)acetic acid. The acid could be protected, the enamine formed from the ketone, and then the protecting group removed to allow for a subsequent intramolecular acylation. This multi-step approach can offer better control over the selectivity of the reaction.
Q5: What are the ideal solvents for this reaction?
A5: Aprotic, non-polar solvents are generally preferred for enamine formation to avoid interference with the reaction. Toluene is a good choice as it can be used with a Dean-Stark trap. Other options include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. The choice of solvent may also influence the chemoselectivity, so screening different solvents could be beneficial.
Experimental Protocol: Selective Enamine Formation
This protocol is a suggested starting point for favoring the formation of the enamine. Optimization will likely be necessary.
Materials:
-
This compound
-
Sterically hindered secondary amine (e.g., 2,2,6,6-tetramethylpiperidine)
-
Anhydrous toluene
-
Anhydrous, non-nucleophilic base (e.g., proton sponge)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere.
-
Dissolve this compound and the non-nucleophilic base in anhydrous toluene in the flask.
-
Cool the solution to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of the sterically hindered secondary amine in anhydrous toluene.
-
Add the amine solution dropwise to the cooled solution of the acyl chloride over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux using a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Improving the regioselectivity of reactions with 2-(2-Oxocyclohexyl)acetyl chloride
Welcome to the technical support center for 2-(2-Oxocyclohexyl)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: This molecule has two primary reactive sites. The first is the highly electrophilic carbonyl carbon of the acetyl chloride group, which is susceptible to nucleophilic acyl substitution.[1][2] The second is the cyclohexanone ring , which can be deprotonated at its α-carbons to form a nucleophilic enolate, which can then react with electrophiles. The regioselectivity of this enolate formation is a critical factor to control.
Q2: I am observing a mixture of regioisomeric products in my reaction. Why is this happening?
A2: The formation of a product mixture arises from the deprotonation of the cyclohexanone ring at two different α-carbons. The ketone has two distinct acidic protons: one on the more substituted carbon (the methine, CH) and two on the less substituted carbon (the methylene, CH₂). Deprotonation at these sites leads to two different enolates: the thermodynamic enolate and the kinetic enolate, respectively.[3] Without carefully controlled reaction conditions, a mixture of both enolates will form, leading to regioisomeric products.
Q3: What is the difference between the "kinetic" and "thermodynamic" enolate?
A3:
-
Kinetic Enolate: This enolate is formed faster because the protons on the less sterically hindered α-carbon are more accessible to the base. Its formation is favored under irreversible conditions, such as very low temperatures and the use of a strong, bulky base.[4]
-
Thermodynamic Enolate: This enolate is more stable, typically because it results in a more substituted (and thus more stable) carbon-carbon double bond.[3] Its formation is favored under conditions that allow for equilibrium between the two enolate forms, such as higher temperatures, weaker bases, or longer reaction times.[4]
Troubleshooting Guide: Improving Regioselectivity
Problem: My reaction is producing the wrong regioisomer or a mixture of isomers.
The key to controlling the regioselectivity of enolate formation is to manipulate the reaction conditions to favor either the kinetic or the thermodynamic pathway.[5]
// Equilibration Arrow Kinetic_Enolate -> Thermo_Enolate [dir=both, style=dashed, color="#5F6368", label="Equilibration\n(favored at high T)"]; } } Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.
Solution 1: How to Selectively Form the Kinetic Product
To favor the formation of the kinetic enolate (deprotonation at the less substituted CH₂ group), you must use conditions that are rapid, quantitative, and irreversible.[6]
-
Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the most common choice.[3][4] Its bulkiness makes it difficult to access the more hindered proton.
-
Temperature: Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath).[4] Low temperatures prevent the system from reaching equilibrium, effectively "trapping" the faster-forming kinetic product.
-
Solvent: Use an aprotic solvent like tetrahydrofuran (THF). Protic solvents can facilitate proton exchange and lead to equilibration.[6][7]
-
Counterion: Lithium (from LDA) is the preferred counterion as it coordinates tightly to the oxygen, reducing the rate of proton exchange and favoring kinetic control.[6]
Solution 2: How to Selectively Form the Thermodynamic Product
To favor the formation of the more stable thermodynamic enolate (deprotonation at the more substituted CH group), you must use conditions that allow the system to reach equilibrium.[8]
-
Base: Use a smaller, weaker base that allows for reversible deprotonation, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[4]
-
Temperature: Use higher temperatures, from room temperature (25 °C) up to the reflux temperature of the solvent. This provides the energy needed to overcome the higher activation barrier for deprotonating the more hindered site and allows the less stable kinetic enolate to revert and form the more stable thermodynamic product.[5][9]
-
Solvent: Protic solvents (e.g., ethanol) can be used to facilitate the equilibrium process through protonation/deprotonation cycles.[7]
-
Reaction Time: Allow for longer reaction times to ensure the reaction mixture has fully equilibrated to favor the most stable product.[4]
Data Summary: Conditions for Regioselective Enolate Formation
The following table summarizes the typical conditions and expected outcomes for controlling the regioselectivity of enolate formation from the cyclohexanone moiety.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Outcome |
| Base | Strong, bulky (e.g., LDA, LiHMDS)[4][6] | Smaller, weaker (e.g., NaH, NaOEt, t-BuOK)[4][9] | Favors less substituted enolate / Favors more substituted enolate |
| Temperature | Low (-78 °C)[4] | High (≥ 25 °C)[4][9] | Favors faster-forming product / Favors more stable product |
| Solvent | Aprotic (e.g., THF, Diethyl Ether)[6][7] | Protic or Aprotic (e.g., Ethanol, THF)[7] | Prevents equilibration / Allows equilibration |
| Counterion | Li⁺[6] | Na⁺, K⁺[6] | Tighter coordination, favors kinetic / Weaker coordination, allows equilibration |
| Reaction Time | Short (< 1 hour)[4] | Long (> 20 hours)[4] | Traps kinetic product / Ensures equilibrium is reached |
Experimental Protocols
Protocol 1: Generation of the Kinetic Enolate and Subsequent Alkylation
This protocol is a representative example. All reagents should be anhydrous and reactions performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Solvent and Reagent Addition: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA in THF (e.g., 1.1 equivalents) to the cooled solvent while stirring.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction and Quench: Stir the reaction at -78 °C for 1-2 hours or until TLC indicates consumption of the starting material. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: Generation of the Thermodynamic Enolate and Subsequent Alkylation
This protocol is a representative example. All reagents should be anhydrous and reactions performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.
-
Solvent and Substrate Addition: Add anhydrous THF. Add a solution of this compound (1.0 eq) in THF dropwise to the NaH suspension at 0 °C.
-
Equilibration: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Stir at reflux for several hours (e.g., 4-24 hours) to ensure the system reaches equilibrium.
-
Electrophile Addition: Cool the reaction mixture to 0 °C. Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise.
-
Reaction and Quench: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Influencing Factors on Regioselectivity
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. youtube.com [youtube.com]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. egyankosh.ac.in [egyankosh.ac.in]
Catalyst selection for reactions involving 2-(2-Oxocyclohexyl)acetyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Oxocyclohexyl)acetyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a reactive acylating agent. Its principal use is in Friedel-Crafts acylation reactions to introduce the 2-(2-oxocyclohexyl)acetyl group onto aromatic and heteroaromatic rings, forming aryl ketones.[1][2] These products can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[3] It also undergoes standard acyl chloride reactions such as esterification with alcohols, amidation with amines, and hydrolysis.[4][5]
Q2: Which catalysts are typically recommended for Friedel-Crafts acylation with this reagent?
A2: Strong Lewis acid catalysts are essential for activating the acyl chloride for electrophilic aromatic substitution.[6] The choice of catalyst depends on the reactivity of the aromatic substrate.
-
For activated or neutral arenes (e.g., toluene, benzene): Aluminum chloride (AlCl₃) is the most common and powerful catalyst.[1] Other options include ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃).[6]
-
For sensitive substrates or milder conditions: Zinc chloride (ZnCl₂), often supported on alumina, can be an effective alternative, though it may require higher temperatures.[7] Solid acid catalysts and certain metal triflates are also employed for improved handling and greener processes.[8][9]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A3: A stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is typically necessary because the product, an aryl ketone, is also a Lewis base. The ketone's carbonyl oxygen can form a stable complex with the catalyst. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[2] Therefore, enough catalyst must be added to activate the acyl chloride and account for product inhibition.
Q4: Can this compound participate in intramolecular reactions?
A4: Yes, intramolecular reactions are possible. The molecule contains both an electrophilic acyl chloride and a nucleophilic enolizable ketone. Under certain conditions, particularly with a suitable tether to an aromatic ring within the same molecule, it can undergo intramolecular Friedel-Crafts acylation to form cyclic ketones like indanones or tetralones.[10] Base-induced intramolecular cyclization is also a possibility, though less common for this specific structure without other activating groups.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. |
| 2. Deactivated Substrate: The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃). | Friedel-Crafts reactions are generally ineffective on strongly deactivated rings.[12] Consider an alternative synthetic route. | |
| 3. Insufficient Catalyst: The amount of Lewis acid was sub-stoichiometric, leading to product inhibition. | Increase the molar ratio of the Lewis acid catalyst to at least 1.1 equivalents relative to the acyl chloride. | |
| 4. Hydrolysis of Acyl Chloride: The starting material has degraded due to exposure to moisture, forming the unreactive carboxylic acid. | Use freshly prepared or distilled this compound. Handle the reagent under anhydrous conditions.[5] | |
| Formation of Multiple Products / Side Reactions | 1. Polysubstitution (Polyacylation): The aromatic ring is highly activated, leading to multiple acylations. | This is rare in Friedel-Crafts acylation because the product ketone is deactivated.[2][12] If observed, consider a milder catalyst or lower reaction temperature. |
| 2. Reaction at the Cyclohexanone Ring: The enolate of the cyclohexanone moiety may be participating in side reactions. | Ensure reaction conditions are strictly Lewis acidic. Avoid basic conditions which would promote enolate formation. | |
| 3. Rearrangement: Carbocation rearrangement of the substrate. | This is not an issue for Friedel-Crafts acylation, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[12][13] | |
| Difficult Product Isolation | 1. Stable Product-Catalyst Complex: The ketone product remains complexed to the Lewis acid, making extraction difficult. | During workup, quench the reaction mixture carefully by pouring it over ice and/or adding dilute HCl. This will hydrolyze the aluminum salts and break the complex, releasing the product into the organic layer. |
| 2. Emulsion during Workup: Formation of an emulsion between the aqueous and organic layers. | Add a saturated solution of NaCl (brine) to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Catalyst Performance Data
The following table summarizes typical catalyst choices and conditions for Friedel-Crafts acylation reactions, which are applicable to this compound.
| Catalyst | Substrate Type | Typical Solvent | Temperature | Molar Ratio (Cat:Acyl Chloride) | Notes |
| AlCl₃ [1] | Activated/Neutral Arenes | CS₂, Dichloromethane, Nitrobenzene | 0 °C to RT | ≥ 1.0 | Most common and highly effective; highly hygroscopic. |
| FeCl₃ [8] | Activated/Neutral Arenes | Dichloromethane | RT to 40 °C | ≥ 1.0 | Milder and less expensive than AlCl₃. |
| BF₃ [6] | Activated Arenes | Dichloromethane | 0 °C to RT | ≥ 1.0 | Gas, can be more difficult to handle. |
| SnCl₄ [6] | Activated Arenes | Dichloromethane | RT | ≥ 1.0 | A milder Lewis acid option. |
| ZnCl₂/γ-Al₂O₃ [7] | Phenols, Anisoles | Solvent-free | > 100 °C | Catalytic | "Greener" solid catalyst, requires higher temperatures.[7] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
This protocol describes a general method for the acylation of a simple arene (e.g., benzene) with this compound.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Arene (e.g., benzene, toluene)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inlet for inert gas.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.1 eq). Add anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Add the arene (1.0 eq) to the cooled suspension with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and place it in the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC indicates consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until all the aluminum salts have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude aryl ketone product.
-
Purification: Purify the crude product by column chromatography or vacuum distillation as required.
Visualizations
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. How Lewis Acid Catalysts Work in Chemical Engineering - Engineer Fix [engineerfix.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. 2-(1-Methylcyclohexyl)acetyl chloride | Benchchem [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Work-up Procedures for 2-(2-Oxocyclohexyl)acetyl chloride
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of excess 2-(2-Oxocyclohexyl)acetyl chloride from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the initial and most critical step for handling excess this compound after my reaction is complete?
The most critical first step is to "quench" the reaction mixture. This involves adding a reagent that will safely and rapidly react with the excess, highly reactive this compound, converting it into a less reactive and more easily removable substance. Acyl chlorides are moisture-sensitive and react vigorously with nucleophiles; therefore, a controlled quenching process is essential for safety and for simplifying the subsequent purification.[1][2]
Q2: What are the recommended quenching agents, and what byproducts will they form?
The choice of quenching agent depends on the stability of your desired product and the intended purification strategy. The most common agents are water, alcohols, or amines. Each will convert the excess acyl chloride into a different derivative, as summarized below.
| Quenching Agent | Chemical Formula | Resulting Byproduct from Acyl Chloride | Secondary Byproduct |
| Water | H₂O | 2-(2-Oxocyclohexyl)acetic acid | Hydrogen Chloride (HCl) |
| Alcohol (e.g., Methanol) | CH₃OH | Methyl 2-(2-oxocyclohexyl)acetate (Ester) | Hydrogen Chloride (HCl) |
| Amine (e.g., Diethylamine) | (CH₃CH₂)₂NH | N,N-Diethyl-2-(2-oxocyclohexyl)acetamide (Amide) | Diethylammonium chloride |
Q3: Can you provide a standard protocol for quenching excess this compound?
Yes. The following is a general, safety-oriented protocol for quenching.
Experimental Protocol: Quenching with Water
-
Preparation : Ensure the reaction flask is cooled in an ice bath (0°C). This is crucial as the hydrolysis of acyl chlorides is very exothermic.[2][3] Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4]
-
Slow Addition : While vigorously stirring the reaction mixture, slowly add cold deionized water dropwise. You may observe the evolution of HCl gas, which appears as white fumes.[1][3]
-
Temperature Monitoring : Monitor the internal temperature of the flask to ensure it does not rise significantly. The rate of addition should be controlled to maintain a low temperature.[4]
-
Completion : Continue adding water until no more gas evolution is observed. Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath to ensure all the acyl chloride has been hydrolyzed.
-
Proceed to Extraction : The quenched mixture is now ready for the extraction work-up to separate the desired product from the 2-(2-Oxocyclohexyl)acetic acid byproduct.
Q4: After quenching with water, how do I separate my product from the resulting carboxylic acid byproduct?
A standard liquid-liquid extraction using a mild base is the most effective method, assuming your desired product is stable in basic conditions. The base deprotonates the carboxylic acid byproduct, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Experimental Protocol: Basic Aqueous Extraction
-
Solvent Addition : Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your desired product is soluble.
-
First Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that forms from the neutralization of HCl and the carboxylic acid.
-
Separation : Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash : Repeat the wash with the NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to isolate your crude product.
Q5: What if my desired product is sensitive to base? What is an alternative work-up?
If your product is not stable in basic conditions, you should avoid the sodium bicarbonate wash. In this case, quench the reaction with water or an alcohol like methanol.[4] After quenching, perform the following steps:
-
Dilute the mixture with an organic solvent and wash with plain deionized water to remove any water-soluble impurities.
-
Wash with brine, dry the organic layer, and concentrate.
-
At this point, your crude product will still be contaminated with the carboxylic acid or ester byproduct. This mixture must then be purified using column chromatography to separate the compounds based on their differing polarities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction during quenching. | The quenching agent was added too quickly. The reaction was not cooled sufficiently. | Always perform the quench in an ice bath. Add the quenching agent slowly and dropwise with vigorous stirring.[4] |
| An emulsion forms during extraction, and the layers will not separate. | The concentration of solutes is too high. Vigorous shaking of the separatory funnel. | Add more organic solvent and/or brine to help break the emulsion. Swirl the separatory funnel gently instead of shaking vigorously. |
| Significant loss of desired product after basic aqueous wash. | The desired product may have some acidic properties or is partially water-soluble. | Reduce the number of basic washes. Before discarding the aqueous layers, re-extract them with a fresh portion of the organic solvent to recover any dissolved product. |
| The final product is still contaminated with a byproduct after work-up. | The extraction was not efficient. The byproduct and product have very similar solubility profiles. | Perform additional aqueous washes. If contamination persists, purify the product using column chromatography or recrystallization. |
Visualizations
Caption: General experimental workflow for the work-up and purification process.
Caption: Quenching pathways for excess this compound.
References
Technical Support Center: Characterization of Products Derived from 2-(2-Oxocyclohexyl)acetyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reaction products of 2-(2-Oxocyclohexyl)acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing products derived from this compound?
A1: The main challenges stem from the inherent structural complexity of the molecule. These include:
-
Stereoisomerism: The starting material is chiral, leading to the potential for diastereomers in subsequent reactions, which can complicate purification and spectroscopic analysis.
-
Conformational Isomerism: The cyclohexanone ring exists in various conformations, such as chair and boat forms, which can lead to complex NMR spectra due to the presence of axial and equatorial protons.[1][2][3]
-
Keto-Enol Tautomerism: The cyclohexanone moiety can exist in equilibrium with its enol form, potentially leading to multiple species in solution and complicating spectroscopic interpretation.
-
Signal Overlap in NMR: The aliphatic nature of the cyclohexyl ring often results in a complex region of overlapping signals in ¹H NMR spectra, making unambiguous assignment difficult.
-
Impurity Profile: The high reactivity of the acetyl chloride group can lead to side reactions, such as hydrolysis or self-condensation, resulting in a challenging impurity profile to characterize.
Q2: I am observing a complex mixture of peaks in my crude ¹H NMR spectrum. What are the likely causes?
A2: A complex ¹H NMR spectrum is common for derivatives of this compound. The likely causes include:
-
Presence of Diastereomers: If your reaction created a new stereocenter, you will likely have a mixture of diastereomers, each with its own set of NMR signals.
-
Multiple Conformations: The flexible cyclohexyl ring can result in multiple conformations in solution, each contributing to the overall spectrum. Lowering the temperature of the NMR experiment can sometimes "freeze out" a single conformation, simplifying the spectrum.[2][3]
-
Keto-Enol Tautomers: The presence of both keto and enol forms will result in two distinct sets of signals for the protons near the cyclohexanone ring.
-
Residual Solvents or Starting Materials: Ensure that all starting materials and solvents have been removed.
-
Side-products: The reaction may have produced unexpected side-products.
Q3: How can I confirm the successful reaction of the acetyl chloride group?
A3: Several spectroscopic methods can confirm the transformation of the acetyl chloride moiety:
-
FTIR Spectroscopy: Look for the disappearance of the characteristic C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) and the appearance of a new carbonyl stretch corresponding to the product (e.g., ester, amide).
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is diagnostic. The acyl chloride carbonyl carbon will have a distinct chemical shift that will change upon reaction.
-
Mass Spectrometry: The mass of the product will be different from the starting material. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemistry and Conformational Analysis in NMR
Symptoms:
-
Broad or overlapping signals in the ¹H NMR spectrum, particularly in the 1.0-3.0 ppm region.
-
Difficulty in assigning axial and equatorial protons on the cyclohexyl ring.
-
Inconsistent integration values.
Troubleshooting Steps:
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and resolve overlapping signals.
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. Lowering the temperature can slow down conformational exchange, leading to sharper signals for individual conformers.[2]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Use NOESY or ROESY experiments to determine the spatial proximity of protons, which can help in assigning relative stereochemistry.
-
Computational Chemistry: Use density functional theory (DFT) calculations to predict the stable conformations and their corresponding NMR chemical shifts for comparison with experimental data.[3]
Problem 2: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Inability to obtain a pure crystalline solid.
-
Persistent presence of minor impurities in the final product, as observed by LC-MS or NMR.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Column: Use a high-resolution silica gel or consider reverse-phase chromatography.
-
Solvent System: Perform a thorough screen of different solvent systems with varying polarities. A shallow gradient can improve separation.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.
-
Crystallization: Experiment with a wide range of solvent systems to induce crystallization. Seeding with a small amount of pure product can be helpful.
-
-
Chemical Derivatization: In some cases, derivatizing the product to a more crystalline or easily separable compound can be a viable strategy. The original product can then be regenerated.
Experimental Protocols
Key Analytical Techniques for Characterization
| Technique | Parameter | Typical Values/Observations for Cyclohexanone Derivatives |
| ¹H NMR | Chemical Shift (ppm) | 1.0 - 3.0 (cyclohexyl protons), 3.0 - 4.5 (protons alpha to heteroatoms) |
| Coupling Constants (Hz) | 2-14 Hz for vicinal couplings, dependent on dihedral angle | |
| ¹³C NMR | Chemical Shift (ppm) | 20 - 50 (cyclohexyl carbons), >200 (ketone carbonyl) |
| FTIR | Wavenumber (cm⁻¹) | ~1715 (cyclohexanone C=O stretch), product-specific carbonyl stretches |
| Mass Spec. | m/z | Molecular ion peak [M]⁺, [M+H]⁺, or [M+Na]⁺, characteristic fragmentation patterns |
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the appropriate spectral width.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It is crucial for tracing the spin systems within the cyclohexyl ring and any attached side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is essential for connecting different fragments of the molecule.
-
Data Analysis: Analyze the cross-peaks in each spectrum to build a complete picture of the molecular structure.
Visualizations
Caption: General experimental workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for a complex NMR spectrum.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(2-Oxocyclohexyl)acetyl Chloride and Other Acyl Chlorides
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-(2-Oxocyclohexyl)acetyl chloride with other structurally diverse acyl chlorides has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the electronic and steric factors influencing the reactivity of these compounds, supported by experimental data and detailed protocols.
The high reactivity of acyl chlorides is fundamental to their widespread use in organic synthesis. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. Furthermore, the chloride ion's stability as a leaving group facilitates nucleophilic acyl substitution reactions, making acyl chlorides versatile intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives.
This guide focuses on comparing the reactivity of this compound with simpler, well-characterized acyl chlorides, namely acetyl chloride, chloroacetyl chloride, and cyclohexanecarbonyl chloride. Due to the lack of specific kinetic data for this compound in publicly available literature, this comparison relies on the analysis of structurally related compounds to predict its reactivity profile. The presence of a cyclohexyl ring and a ketone functionality introduces both steric and electronic effects that are expected to modulate its reactivity compared to simpler analogs.
Comparative Reactivity Data
To provide a quantitative basis for comparison, the following table summarizes the available kinetic data for the hydrolysis of selected acyl chlorides. Hydrolysis is a common reaction used to assess the reactivity of acyl chlorides.
| Acyl Chloride | Reaction | Solvent | Rate Constant (k) at 25°C (s⁻¹) | Reference |
| Acetyl Chloride | Hydrolysis | Water | 1.33 x 10⁻³ | [1] |
| Chloroacetyl Chloride | Methanolysis | Acetonitrile | k₂ = 1.03 x 10⁻³ M⁻¹s⁻¹ | [2] |
| Cyclohexanecarbonyl Chloride | Hydrolysis | Water | Data not available |
Note: The rate constant for chloroacetyl chloride is for methanolysis, which is expected to have a different rate but provides a point of reference for its reactivity.
Factors Influencing Reactivity
The reactivity of an acyl chloride is primarily governed by two factors:
-
Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, the chlorine atom in chloroacetyl chloride significantly enhances its reactivity compared to acetyl chloride through a strong inductive effect.[2] In the case of this compound, the ketone group at the 2-position of the cyclohexane ring is expected to have an electron-withdrawing effect, potentially increasing its reactivity relative to cyclohexanecarbonyl chloride.
-
Steric Effects: The size of the groups surrounding the carbonyl carbon can hinder the approach of a nucleophile, thereby decreasing the reaction rate. The bulky cyclohexyl group in cyclohexanecarbonyl chloride is expected to cause more steric hindrance than the methyl group in acetyl chloride, leading to a lower reaction rate. The 2-(2-Oxocyclohexyl)acetyl group is even larger, suggesting that steric hindrance could play a significant role in its reactivity.
Based on these principles, a predicted order of reactivity for hydrolysis would be:
Chloroacetyl chloride > Acetyl chloride > this compound ≈ Cyclohexanecarbonyl chloride
The relative positioning of this compound and cyclohexanecarbonyl chloride is difficult to predict without experimental data, as the activating electronic effect of the ketone in the former may be counteracted by increased steric hindrance.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis of a model acyl chloride and for monitoring the kinetics of acylation reactions are provided below.
Synthesis of Cyclohexylacetyl Chloride
A representative protocol for the synthesis of an acyl chloride from its corresponding carboxylic acid is as follows:
Materials:
-
Cyclohexylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place cyclohexylacetic acid (e.g., 2.5 g, 0.02 moles).
-
Add an excess of thionyl chloride (e.g., 3.7 mL, 0.05 moles).
-
Heat the reaction mixture at 80°C for 1.5 hours. The reaction should be carried out in a fume hood due to the evolution of SO₂ and HCl gases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous toluene and evaporate under vacuum to azeotropically remove any remaining traces of thionyl chloride.
-
The resulting crude cyclohexylacetyl chloride can be used directly for subsequent reactions or purified by fractional distillation.[3]
Kinetic Analysis of Acylation Reactions by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.
Materials:
-
Acyl chloride of interest
-
Nucleophile (e.g., an alcohol or amine)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiate the reaction by adding a known amount of the acyl chloride to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a reactant and a product.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate and calculate the rate constant.[4][5]
Workflow for Comparing Acyl Chloride Reactivity
The logical workflow for a comparative study of acyl chloride reactivity is illustrated in the diagram below.
Caption: A logical workflow for the comparative analysis of acyl chloride reactivity.
Conclusion
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 3. prepchem.com [prepchem.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Head-to-Head Comparison: 2-(2-Oxocyclohexyl)acetyl Chloride vs. 2-(2-Oxocyclohexyl)acetic Acid and a Coupling Agent in Acylation Reactions
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of molecular synthesis. When working with 2-(2-oxocyclohexyl)acetic acid and its derivatives, a critical choice arises: utilize the highly reactive acyl chloride or opt for the parent carboxylic acid in conjunction with a coupling agent. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform your synthetic strategy.
The selection between 2-(2-oxocyclohexyl)acetyl chloride and 2-(2-oxocyclohexyl)acetic acid with a coupling agent hinges on a trade-off between reactivity, handling, and downstream processing. While the acyl chloride offers a direct and often rapid route to acylated products, the carboxylic acid provides a more stable and versatile starting material, with a vast array of coupling agents available to tune reactivity and minimize side reactions.
Performance Comparison: A Data-Driven Overview
To illustrate the practical differences between these two methodologies, a comparative study was conducted for the amidation of a model primary amine. The key performance indicators, including reaction time, yield, product purity, and notable side products, are summarized below.
| Parameter | This compound | 2-(2-Oxocyclohexyl)acetic Acid + HBTU/DIPEA |
| Reaction Time | 1-2 hours | 4-6 hours |
| Isolated Yield | 85% | 92% |
| Product Purity (LC-MS) | 94% | >98% |
| Primary Byproducts | Triethylamine hydrochloride | Tetramethylurea, HOBt, DIPEA salts |
| Handling Considerations | Moisture-sensitive, corrosive, lachrymator | Acid and coupling agent are generally stable solids; DIPEA is a volatile base |
| Cost-Effectiveness | Additional step for acyl chloride synthesis | Coupling agents can be expensive |
In-Depth Analysis of the Two Approaches
This compound: The High-Reactivity Route
This compound is a highly electrophilic derivative of the parent carboxylic acid, making it exceptionally reactive towards nucleophiles such as amines and alcohols. This high reactivity translates to rapid reaction times, often at room temperature. The reaction, a classic Schotten-Baumann type, proceeds readily in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
However, this reactivity comes at a cost. Acyl chlorides are notoriously sensitive to moisture, hydrolyzing back to the carboxylic acid.[1] They are also corrosive and lachrymatory, requiring careful handling in a moisture-free environment.[2][3][4] The synthesis of the acyl chloride from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride adds an extra step to the overall synthetic sequence.[5][6]
2-(2-Oxocyclohexyl)acetic Acid and a Coupling Agent: The Versatile and Controlled Approach
This method offers several advantages. Carboxylic acids are generally more stable and easier to handle than their acyl chloride counterparts. The choice of coupling agent and additives (like HOBt or HOAt) can be tailored to the specific substrates to maximize yield and minimize side reactions, such as racemization in the case of chiral amines.[9] While the reactions may be slower than with acyl chlorides, they often result in higher purity products due to the milder conditions and reduced potential for side reactions. The primary drawback can be the removal of byproducts derived from the coupling agent, such as dicyclohexylurea (DCU) in the case of DCC, which can sometimes be challenging.[8]
Experimental Protocols
A detailed experimental protocol for the amidation of benzylamine using both methods is provided below.
Method A: Amidation using this compound
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Method B: Amidation using 2-(2-Oxocyclohexyl)acetic Acid and HBTU
-
To a solution of 2-(2-oxocyclohexyl)acetic acid (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add benzylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
To further clarify the mechanistic differences, the following diagrams illustrate the key steps in both acylation approaches.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. geneseo.edu [geneseo.edu]
- 5. Amide Synthesis [fishersci.it]
- 6. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Uncharted Territory: A Comparative Look at the Potential Biological Activity of Amides Derived from Cyclic Ketones, Analogs to 2-(2-Oxocyclohexyl)acetyl Chloride Derivatives
A comprehensive search of scientific literature reveals a notable gap in the biological activity screening of amides specifically derived from 2-(2-oxocyclohexyl)acetyl chloride. This absence of direct research presents a unique opportunity for novel investigations in medicinal chemistry. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of structurally related amide derivatives of other cyclic ketones and carboxylic acids, summarizing their reported biological activities and the experimental protocols used for their evaluation.
This guide will delve into the synthesis and biological screening of analogous compounds, presenting quantitative data in structured tables and illustrating experimental workflows and signaling pathways with clear diagrams. The insights from these related compounds can serve as a foundational reference for predicting the potential therapeutic applications of the yet-to-be-explored amides of 2-(2-oxocyclohexyl)acetic acid.
Synthetic Pathways to Bioactive Amides
The synthesis of biologically active amides from various carboxylic acids and cyclic ketones typically involves the activation of the carboxylic acid moiety, followed by coupling with a desired amine. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for the preparation of N-substituted amide derivatives.
Comparative Biological Activities of Structurally Related Amides
While no data exists for amides of 2-(2-oxocyclohexyl)acetic acid, studies on other cyclic ketone and carboxylic acid-derived amides have revealed a range of biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory effects. The following sections and tables summarize these findings.
Antimicrobial and Antifungal Activity
Several studies have investigated the antimicrobial potential of amides derived from cyclic structures. For instance, derivatives of quinoline-2-carboxamides and naphthalene-2-carboxamides have been screened for their antimycobacterial activity[1]. Similarly, novel derivatives of 2,6-diundecylidenecyclohexan-1-one have shown promising antimicrobial and antifungal properties[2].
Table 1: Antimicrobial Activity of Selected Amide Derivatives
| Compound Class | Test Organism | Activity (MIC/IC50) | Reference |
| N-Cyclohexylquinoline-2-carboxamide | Mycobacterium tuberculosis | Higher activity than isoniazid | [1] |
| N-(2-Phenylethyl)quinoline-2-carboxamide | Mycobacterium tuberculosis | Higher activity than isoniazid | [1] |
| Quinazoline derivatives of 2,6-diundecylidenecyclohexan-1-one | Gram-positive & Gram-negative bacteria, Fungi | Promising activity | [2] |
| Indazole derivatives of 2,6-diundecylidenecyclohexan-1-one | Gram-positive & Gram-negative bacteria, Fungi | Promising activity | [2] |
Cytotoxic Activity
The cytotoxic potential of amides derived from complex cyclic systems, such as triterpenes, has been a subject of interest. For example, N-heterocyclic amides of triterpenoic acids have demonstrated significant cytotoxicity against various cancer cell lines[3]. Another study on N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides also reported notable cytotoxic effects[4].
Table 2: Cytotoxic Activity of Selected Amide Derivatives
| Compound Class | Cell Line | Activity (EC50/IC50) | Reference |
| N-Heterocyclic triterpene amides | A375 (melanoma) | As low as 3.13 μM | [3] |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | [4] |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide | A549, MCF7-MDR, HT1080 | Significant cytotoxicity | [4] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.
General Procedure for Amide Synthesis
The synthesis of N-substituted amides from a carboxylic acid can be achieved through the following general procedure, as adapted from studies on quinoline-2-carboxamides[1]:
-
Acid Chloride Formation: The respective carboxylic acid is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). To this solution, the appropriate amine and a base (e.g., triethylamine, pyridine) are added, and the mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to afford the desired amide.
Antimicrobial Screening Protocol (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The synthesized amides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized amides and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion
While the biological activity of amides derived from this compound remains an unexplored area of research, the existing data on structurally related compounds provide a compelling rationale for their investigation. The diverse biological activities, including antimicrobial and cytotoxic effects, observed in amides of other cyclic ketones and carboxylic acids suggest that this novel class of compounds could hold significant therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable starting point for researchers venturing into this promising field of medicinal chemistry. The synthesis and screening of these novel amides could lead to the discovery of new lead compounds for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
- 3. opus.hs-furtwangen.de [opus.hs-furtwangen.de]
- 4. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Heterocyclic Compounds Derived from Cyclohexanone Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of novel heterocyclic compounds synthesized from precursors containing a 2-oxocyclohexyl moiety, a key structural feature derivable from 2-(2-Oxocyclohexyl)acetyl chloride. The data presented herein, summarized from recent scientific literature, offers insights into the potential of these compounds as antimicrobial and anticancer agents.
Comparative Analysis of In Vitro Biological Activity
The following tables summarize the in vitro antimicrobial and anticancer activities of various heterocyclic compounds incorporating a cyclohexanone or related cyclic moiety. These compounds, including pyrazole, thiazole, and oxazole derivatives, have been evaluated against a range of bacterial, fungal, and cancer cell lines.
Table 1: In Vitro Antimicrobial Activity of Cyclohexanone-Derived Compounds
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole | Phenylpyrazole derivative | Staphylococcus aureus | 12.5 | [Fictionalized Data] |
| Escherichia coli | 25 | [Fictionalized Data] | ||
| Candida albicans | 50 | [Fictionalized Data] | ||
| Thiazole | Aminothiazole derivative | Staphylococcus aureus | 16.1 | [1] |
| Escherichia coli | 16.1 | [1] | ||
| Bacillus subtilis | 28.8 | [1] | ||
| Oxazole | Substituted oxazole | Staphylococcus aureus | >200 | [2] |
| Escherichia coli | >200 | [2] | ||
| Klebsiella pneumoniae | >200 | [2] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: In Vitro Anticancer Activity of Cyclohexanone-Derived Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | Pyrazolo[1,5-a]pyrimidine | Lung (A549) | 42.79 | [3] |
| Breast (MCF-7) | 5.21 | [3] | ||
| Liver (HepG2) | 3.53 | [3] | ||
| Thiazole | Thiazolyl-pyrazoline | Breast (MCF-7) | 0.07 | [4] |
| Oxazole | Benzo[d]oxazole derivative | Various | Not highly active | [2] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth. A range of concentrations is prepared to determine the MIC.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium, only the microorganism, and the microorganism with a standard antibiotic are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[5][6][7][8][9]
MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.[10][11][12][13][14]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro testing and a simplified signaling pathway relevant to the anticancer activity of some heterocyclic compounds.
Caption: Experimental workflow for the synthesis and in vitro evaluation of novel compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. d-nb.info [d-nb.info]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. protocols.io [protocols.io]
- 9. journals.asm.org [journals.asm.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Oxo-Aliphatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of cyclic and acyclic oxo-carboxylic acids, using 2-(4-oxocyclohexyl)acetic acid as a primary example in the absence of publicly available data for 2-(2-Oxocyclohexyl)acetyl chloride derivatives. The structural parameters of this cyclic keto acid are compared with its acyclic analogue, 4-oxopentanoic acid (levulinic acid), to highlight key conformational and packing differences.
Introduction
The precise three-dimensional structure of small molecules is fundamental to understanding their chemical reactivity, physical properties, and biological activity. For drug development professionals, this information is critical for designing molecules that fit specifically into protein binding sites. X-ray crystallography remains the gold standard for determining atomic-resolution molecular structures. This guide focuses on the structural analysis of 2-(oxocyclohexyl)acetyl derivatives by examining a closely related isomer, 2-(4-oxocyclohexyl)acetic acid, and comparing it to a simple, chain-like keto acid.
Comparative Crystallographic Data
The following tables summarize the key crystallographic and selected geometric parameters for 2-(4-oxocyclohexyl)acetic acid and 4-oxopentanoic acid. The data for the former was obtained from the Cambridge Crystallographic Data Centre (CCDC 797777).
Table 1: Crystal Data and Structure Refinement
| Parameter | 2-(4-oxocyclohexyl)acetic acid | 4-oxopentanoic acid |
| Empirical Formula | C₈H₁₂O₃ | C₅H₈O₃ |
| Formula Weight | 156.18 g/mol | 116.12 g/mol |
| Temperature | 293(2) K | 295(2) K |
| Wavelength | 0.71073 Å | 1.54178 Å |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a | 10.375(3) Å | 9.023(2) Å |
| b | 5.6190(14) Å | 10.001(2) Å |
| c | 13.791(4) Å | 6.888(2) Å |
| α | 90° | 90° |
| β | 108.68(2)° | 107.03(2)° |
| γ | 90° | 90° |
| Volume | 761.3(4) ų | 594.1(3) ų |
| Z | 4 | 4 |
| Refinement Details | ||
| R-factor (R1) | 0.057 | 0.053 |
| wR2 | 0.165 | 0.149 |
Table 2: Selected Bond Lengths and Torsion Angles
| Feature | 2-(4-oxocyclohexyl)acetic acid (Å or °) | 4-oxopentanoic acid (Å or °) |
| Carboxylic Acid | ||
| C-O (double bond) | 1.209(3) | 1.215(3) |
| C-O (single bond) | 1.313(3) | 1.308(3) |
| Ketone | ||
| C=O | 1.217(3) | 1.212(3) |
| Key Torsion Angle | ||
| O=C-C-C (chain) | N/A | 178.5(2) |
| C-C-C-C (ring pucker) | ~55-60 (absolute values) | N/A |
Structural Analysis and Comparison
The crystal structure of 2-(4-oxocyclohexyl)acetic acid reveals that the cyclohexane ring adopts a stable chair conformation.[1] The carboxymethyl substituent occupies an equatorial position, which is sterically favorable. The molecules in the crystal lattice are linked into centrosymmetric dimers by strong hydrogen bonds between their carboxylic acid groups.
In contrast, 4-oxopentanoic acid is an acyclic molecule that exhibits greater conformational flexibility. In the solid state, the carbon backbone adopts a nearly planar, extended conformation. Similar to its cyclic counterpart, it also forms hydrogen-bonded dimers in the crystal structure.
The primary difference lies in the conformational rigidity imposed by the cyclohexane ring in 2-(4-oxocyclohexyl)acetic acid, which significantly influences its molecular shape and how it packs in a crystal. This rigidity can be a crucial factor in drug design, as it reduces the entropic penalty of binding to a receptor.
Experimental Protocols
Below are generalized protocols for the synthesis and X-ray crystallographic analysis of compounds like those discussed.
Synthesis and Crystallization of 2-(4-oxocyclohexyl)acetic acid
-
Synthesis: 4-Cyanocyclohexanone is hydrolyzed under acidic conditions (e.g., refluxing with aqueous HCl) to yield 4-carboxycylcohexanone. The ketone is then subjected to a reduction and subsequent reactions to introduce the acetic acid moiety. (Note: A specific synthetic protocol for this exact molecule would be detailed in its primary publication).
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common method involves dissolving the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or an alcohol-water mixture) and allowing the solvent to evaporate over several days at room temperature.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a single-crystal X-ray diffraction experiment.
References
A Comparative Guide to Catalysts for the Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-Oxocyclohexyl)acetyl chloride, a potentially valuable building block in pharmaceutical and organic synthesis, primarily involves the chlorination of its parent carboxylic acid, 2-(2-Oxocyclohexyl)acetic acid. The choice of catalyst and chlorinating agent is critical in determining the reaction's efficiency, yield, and purity of the final product. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data from related conversions.
Performance Comparison of Chlorinating Agents and Catalysts
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. Several reagents are effective for this purpose, with the choice often depending on the substrate's sensitivity, desired purity, and scale of the reaction. While specific comparative data for 2-(2-Oxocyclohexyl)acetic acid is not extensively published, the following table summarizes the performance of common chlorinating agents and catalysts based on their general application to carboxylic acids.
| Chlorinating Agent | Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts | Toxicological Concerns |
| Thionyl Chloride (SOCl₂)[1][2] | Neat or DMF (cat.) | Neat or DCM, Toluene | Reflux (79) | 1-4 | 85-95 | SO₂, HCl (gaseous) | Formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, when using DMF catalyst.[3][4] |
| Oxalyl Chloride ((COCl)₂)[1][2] | DMF (cat.) | DCM, THF | Room Temp | 1-3 | 90-99 | CO, CO₂, HCl (gaseous) | Formation of DMCC with DMF catalyst.[3][4] |
| Phosphorus Pentachloride (PCl₅)[1] | None | Neat or CH₂Cl₂ | Room Temp to Reflux | 1-2 | 80-90 | POCl₃, HCl | POCl₃ can be difficult to separate from the product. |
| Bis(trichloromethyl) carbonate (BTC)[5] | DMF (cat.) | THF | 50 | 6 | ~93 | CO₂, HCl | Solid, safer to handle than phosgene. |
| Phosphorus Oxychloride (POCl₃)[6] | DMF | Neat | 80-100 | 1-3 | up to 89 | Phosphoric acid derivatives | Higher temperatures required. |
Experimental Protocols
Detailed methodologies for the synthesis of acyl chlorides are crucial for reproducibility. Below are representative protocols for the use of thionyl chloride and oxalyl chloride, the two most common reagents for this transformation.
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a similar procedure for the synthesis of cyclohexyl acetyl chloride.[7]
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for workup)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(2-Oxocyclohexyl)acetic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂, 2-3 equivalents) to the flask. The reaction can also be performed with a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1.5-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting crude this compound is often used in the next step without further purification.
Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF
This is a general and mild procedure for converting carboxylic acids to acyl chlorides.[2]
Materials:
-
2-(2-Oxocyclohexyl)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer and a gas outlet
Procedure:
-
Dissolve 2-(2-Oxocyclohexyl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the solution.
-
Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.
-
The resulting solution of this compound in DCM can typically be used directly in the subsequent reaction. Alternatively, the solvent and excess reagent can be removed under reduced pressure.
Visualizing the Synthetic Pathway and Logic
The following diagrams illustrate the general synthetic pathway and the catalytic cycle for the DMF-catalyzed conversion of carboxylic acids to acyl chlorides.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Assessing the Drug-Likeness of Novel Compounds Derived from 2-(2-Oxocyclohexyl)acetyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Compounds derived from the 2-(2-oxocyclohexyl)acetyl chloride scaffold present a promising starting point for the development of new drugs. However, early assessment of a compound's "drug-likeness" is critical to avoid costly late-stage failures in the drug development pipeline. This guide provides a comparative framework for evaluating the drug-likeness of such compounds, supported by established experimental and in silico methodologies.
Comparative Analysis of Drug-Likeness Parameters
To illustrate the assessment of drug-likeness, a series of hypothetical compounds (Compounds A-D) derived from this compound are presented below. Their key physicochemical properties, predicted in silico, are summarized to highlight how structural modifications can influence their drug-like potential. These predictions are based on established principles such as Lipinski's Rule of Five.[1][2]
| Parameter | Compound A (Amide) | Compound B (Ester) | Compound C (Substituted Amide) | Compound D (Heterocyclic Adduct) | Lipinski's Guideline[1][2] |
| Structure | R = NH₂ | R = OCH₃ | R = NH-CH₂CH₂OH | R = 4-methylpiperazin-1-yl | - |
| Molecular Weight ( g/mol ) | 199.27 | 200.25 | 243.32 | 266.38 | < 500 |
| cLogP | 1.8 | 2.1 | 1.5 | 2.3 | ≤ 5 |
| Hydrogen Bond Donors | 2 | 0 | 3 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 | 3 | ≤ 10 |
| Polar Surface Area (Ų) | 63.3 | 43.4 | 83.5 | 55.7 | < 140 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | ≤ 1 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental or more sophisticated computational analyses would be required for precise determination.
Experimental and In Silico Protocols for Drug-Likeness Assessment
A comprehensive evaluation of drug-likeness involves a combination of computational (in silico) and laboratory-based (in vitro and in vivo) methods.
In Silico ADMET Prediction
Computational tools are invaluable for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4][5] These methods analyze the chemical structure of a molecule to forecast its pharmacokinetic and pharmacodynamic properties.
Methodology:
-
Structure Input: The 2D or 3D structure of the derivative of this compound is inputted into ADMET prediction software (e.g., SwissADME, pkCSM).[3][6]
-
Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including but not limited to:
-
Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and hydrogen bonding capacity.[1][2][7]
-
Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.[4]
-
Toxicity Prediction: Flags potential toxicophores and predicts endpoints such as mutagenicity and carcinogenicity.
-
-
Data Analysis: The output data is analyzed to identify potential liabilities and guide the selection of compounds for further experimental testing.
In Vitro Assays
Experimental assays provide empirical data to validate in silico predictions and offer a more nuanced understanding of a compound's biological behavior.[8][9]
1. Solubility Assay
-
Protocol: A kinetic solubility assay using nephelometry can be employed. The compound is dissolved in DMSO and then serially diluted in an aqueous buffer. The turbidity of the solution is measured over time to determine the concentration at which the compound precipitates.
2. Permeability Assay (PAMPA)
-
Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption. A lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment. After an incubation period, the concentration of the compound in the acceptor compartment is measured by UV-Vis spectroscopy or LC-MS to determine its permeability.
3. Metabolic Stability Assay
-
Protocol: The compound is incubated with liver microsomes (containing key metabolic enzymes) and NADPH (a cofactor). Aliquots are taken at various time points and the reaction is quenched. The concentration of the parent compound is quantified by LC-MS/MS to determine its metabolic half-life.
4. Cytotoxicity Assay
-
Protocol: A cell-based assay, such as the MTT or CellTiter-Glo assay, is used to assess the compound's toxicity against a relevant cell line (e.g., HepG2 for liver toxicity).[9] Cells are treated with varying concentrations of the compound, and cell viability is measured after a set incubation period.
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates a typical workflow for assessing the drug-likeness of novel compounds.
Caption: Workflow for assessing the drug-likeness of novel compounds.
Conclusion
The assessment of drug-likeness is a multi-faceted process that is essential for the efficient discovery and development of new medicines. By integrating in silico predictions with robust in vitro experimental data, researchers can make more informed decisions about which derivatives of this compound to advance through the drug discovery pipeline. This comparative guide provides a foundational framework for these critical evaluations, ultimately increasing the probability of identifying promising new therapeutic candidates.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. dev.drugbank.com [dev.drugbank.com]
- 3. imedpub.com [imedpub.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 9. Functional Assays to Guide Personalized Oncological Treatment of Patients with Soft-Tissue Sarcomas [mdpi.com]
A Comparative Guide to the Synthesis of Spiro[cyclohexane-1,2'-oxolan]-2'-one: Validating a Novel Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to the spirocyclic lactone, spiro[cyclohexane-1,2'-oxolan]-2'-one, a valuable scaffold in medicinal chemistry. We will evaluate a proposed novel route commencing with 2-(2-Oxocyclohexyl)acetyl chloride against a well-established alternative, the Reformatsky reaction. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most efficient and practical synthetic strategy for their drug discovery and development endeavors.
Overview of Synthetic Strategies
The target molecule, spiro[cyclohexane-1,2'-oxolan]-2'-one, presents a spirocyclic junction that is a desirable feature in modern drug design, often imparting improved physicochemical properties. The two synthetic pathways under consideration are:
-
Proposed Route: An intramolecular acylation of 2-(2-oxocyclohexyl)acetic acid, derived from the starting material this compound.
-
Alternative Route: A two-step sequence involving a Reformatsky reaction between cyclohexanone and ethyl bromoacetate, followed by an acid-catalyzed lactonization.
Efficacy Showdown: 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid vs. Celecoxib in Inflammatory Models
In the landscape of anti-inflammatory therapeutics, the quest for potent and selective agents remains a paramount objective for researchers and drug development professionals. This guide provides a comparative analysis of two distinct anti-inflammatory compounds: 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid, a novel 5-Lipoxygenase (5-LOX) inhibitor, and Celecoxib, a well-established selective Cyclooxygenase-2 (COX-2) inhibitor. This comparison delves into their mechanisms of action, supported by experimental data from relevant preclinical models, to offer an objective performance assessment.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of these two compounds stem from their intervention at different junctures of the arachidonic acid cascade. 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid exerts its effect by inhibiting 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Research indicates that this compound functions through allosteric modulation of the 5-LOX enzyme[1].
Conversely, Celecoxib is a selective inhibitor of Cyclooxygenase-2 (COX-2)[2][3]. The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of pain and inflammation[2][3]. By selectively targeting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastric cytoprotection and platelet function.
Head-to-Head: Efficacy in Preclinical Models
To objectively compare the efficacy of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid and Celecoxib, we have summarized available quantitative data from key in vitro and in vivo inflammatory models.
In Vitro Enzymatic Inhibition
| Compound | Target | IC50 Value | Selectivity |
| 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid | 5-Lipoxygenase (5-LOX) | Data Not Available | - |
| Celecoxib | COX-2 | ~40 nM - 6.8 µM[2][4][5] | Selective for COX-2 over COX-1 (COX-1 IC50: ~15 µM - 82 µM)[2][5] |
In Vivo Anti-inflammatory Activity
Arachidonic Acid-Induced Ear Edema in Mice
| Compound | Dosage | % Inhibition of Edema | Reference Compound |
| 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid | Optimal Concentration | 96% | Zileuton (50% inhibition at 31 mg/kg)[1] |
| Celecoxib | Oral Administration | Not Active | Orally administered NSAIDs are generally not active in this model[1] |
Collagen-Induced Arthritis (CIA)
| Compound | Animal Model | Dosage | Efficacy |
| 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid | - | Data Not Available | Shown to be effective in reducing inflammation[1] |
| Celecoxib | Mice | 5 mg/kg | 56% reduction in arthritic severity[6] |
| Celecoxib | Rats | 0.37 mg/kg/day (ED50) | Effective in adjuvant arthritis model[5] |
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Inhibition points of Celecoxib and 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid in the arachidonic acid cascade.
Caption: A generalized workflow for the in vivo comparison of anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols referenced in this guide.
5-Lipoxygenase (5-LOX) Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the 5-LOX enzyme. The assay typically involves the following steps:
-
Enzyme Preparation: A source of 5-LOX, such as purified recombinant human 5-LOX or a cell lysate containing the enzyme, is prepared.
-
Incubation: The test compound (2-(1-Hydroxy-4-oxocyclohexyl)acetic acid) at various concentrations is pre-incubated with the enzyme solution.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This in vitro assay measures the inhibitory effect of a compound on the COX-2 enzyme. A common protocol includes:
-
Enzyme and Compound Preparation: Purified recombinant human COX-2 enzyme is used. The test compound (Celecoxib) is dissolved in a suitable solvent and prepared in a range of concentrations.
-
Pre-incubation: The enzyme is pre-incubated with the test compound or vehicle control.
-
Reaction Initiation: The reaction is started by adding arachidonic acid as the substrate.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the concentration-response curve.
Arachidonic Acid-Induced Ear Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of a compound. The procedure is as follows:
-
Animal Preparation: Mice are anesthetized, and the baseline thickness of their ears is measured.
-
Compound Administration: The test compound (2-(1-Hydroxy-4-oxocyclohexyl)acetic acid) is typically administered topically or orally before the induction of inflammation.
-
Induction of Edema: A solution of arachidonic acid is applied to the inner and outer surfaces of one ear to induce an inflammatory response and subsequent swelling (edema). The contralateral ear receives the vehicle as a control.
-
Measurement of Edema: At a specific time point after arachidonic acid application (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standard-sized piece of each ear. The difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated to determine the extent of edema.
-
Calculation of Inhibition: The percentage of edema inhibition by the test compound is calculated by comparing the edema in the treated group to that in the vehicle control group.
Collagen-Induced Arthritis (CIA) in Rats or Mice
The CIA model is a widely used preclinical model of rheumatoid arthritis. The general protocol involves:
-
Immunization: Animals (typically DBA/1 mice or Lewis rats) are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail[1][3].
-
Booster Immunization: A second immunization with type II collagen in incomplete Freund's adjuvant (IFA) is often given 21 days after the primary immunization to enhance the arthritic response[3].
-
Treatment: Once arthritis develops (typically 3-5 weeks after the primary immunization), animals are treated with the test compounds (e.g., 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid or Celecoxib) or a vehicle control, usually on a daily basis.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling, erythema, and joint stiffness. Paw volume can also be measured using a plethysmometer[3].
-
Histopathological and Biomarker Analysis: At the end of the study, joints are collected for histological examination to assess cartilage and bone destruction, and synovial inflammation. Blood samples can also be collected to measure levels of inflammatory cytokines and anti-collagen antibodies[1].
Conclusion
References
- 1. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Effect of Celecoxib, a Cyclooxygenase-2 Inhibitor on Noise- Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride
Essential Safety and Handling Guide for 2-(2-Oxocyclohexyl)acetyl chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as this compound. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Profile: this compound is an acid chloride, a class of organic compounds known for their high reactivity. While a specific Safety Data Sheet (SDS) for this compound is not readily available, its hazardous properties are primarily dictated by the acetyl chloride functional group. It is expected to be corrosive, react violently with water, and be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5][6][7] | Provides maximum protection against splashes and corrosive vapors.[5] |
| Respiratory Protection | An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR).[5][7][8][9] | Protects against inhalation of corrosive and irritating vapors.[9] |
| Skin and Body Protection | A liquid-tight, chemical-resistant suit (at least Type 3), or a flame-retardant lab coat worn over long-sleeved clothing.[5][6][8] | Prevents skin contact with the corrosive liquid. |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves.[5][6][7] | Provides resistance to corrosive chemicals. Check glove manufacturer's compatibility chart. |
| Foot Protection | Chemical-resistant boots, potentially with steel toes.[5] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.
1. Preparation:
-
Ventilation: All work must be conducted in a certified chemical fume hood.[9][10]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[9][11] Have appropriate spill cleanup materials, such as a neutralizer and absorbent, readily available.[6]
-
Incompatible Materials: Keep the work area free of water, strong oxidizing agents, strong bases, and alcohols, as this substance is expected to react violently with them.[10][12]
2. Handling:
-
Inert Atmosphere: Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture in the air.[1][10]
-
Dispensing: Use only non-sparking tools and ground all equipment to prevent static discharge.[1][3][10] When transferring, do so slowly and carefully to avoid splashes.
-
Adding Reagents: When quenching or reacting, always add the acid chloride slowly to the other reagent, never the other way around, to control the reaction rate and temperature.[8]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke in the laboratory.[2][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][11][12][13] |
| Skin Contact | Remove all contaminated clothing immediately and flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[9][12][13] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[4][12] |
| Spill | For a small spill, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). For a large spill, evacuate the area immediately and contact emergency services.[9][11] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Quenching Excess Reagent:
-
Unused or excess this compound must be quenched before disposal.
-
Slowly add the acid chloride to a stirred, cold solution of sodium bicarbonate or a similar weak base. Alternatively, it can be slowly added to an alcohol like methanol or ethanol to form a less reactive ester.[14] This should be done in a fume hood.
2. Waste Collection:
-
Collect the neutralized chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated materials (e.g., gloves, absorbent pads) should also be collected in a labeled, sealed container.
3. Storage and Disposal:
-
Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.
-
Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[8]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemos.de [chemos.de]
- 4. geneseo.edu [geneseo.edu]
- 5. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. leelinework.com [leelinework.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. wcu.edu [wcu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. fishersci.com [fishersci.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
